Advanced Chemical Profiling and Synthetic Methodologies of N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine
Executive Summary N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine (TB-MVP, CAS: 1355206-86-8) is a highly specialized, multifunctional heterocyclic building block. Characterized by its 2-aminopyridine core, a sterically d...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine (TB-MVP, CAS: 1355206-86-8) is a highly specialized, multifunctional heterocyclic building block. Characterized by its 2-aminopyridine core, a sterically demanding tert-butyl group, and a reactive 5-vinyl moiety, TB-MVP serves a dual purpose in modern chemical research. In medicinal chemistry, it acts as a privileged pharmacophore for designing ATP-competitive kinase inhibitors. In materials science, its vinyl group provides a versatile handle for polymerization or late-stage functionalization. This whitepaper details the physicochemical properties, validated synthetic routes, and application logic for TB-MVP.
Physicochemical Profiling
Understanding the baseline properties of TB-MVP is critical for predicting its behavior in both biological assays and synthetic workflows. The table below summarizes its core quantitative data.
Property
Value
Rationale / Implication
IUPAC Name
N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine
Standard systematic nomenclature.
CAS Registry Number
1355206-86-8
Unique chemical identifier.
Molecular Formula
C12H18N2
-
Molecular Weight
190.29 g/mol
Low molecular weight ensures high ligand efficiency when used as a fragment scaffold.
Hydrogen Bond Donors
1 (Exocyclic NH)
Crucial for interacting with the carbonyl backbone of kinase hinge regions.
Hydrogen Bond Acceptors
2 (Pyridine N, Amine N)
The pyridine nitrogen acts as a primary acceptor for hinge backbone amides.
Calculated LogP
~3.2
The tert-butyl and vinyl groups impart significant lipophilicity, aiding cell permeability.
Rotatable Bonds
3
Low entropic penalty upon target binding, favoring high-affinity interactions.
Synthetic Methodologies
The construction of TB-MVP requires a regioselective approach to install the tert-butylamine and vinyl groups without cross-reactivity. The optimal route employs a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a Suzuki-Miyaura cross-coupling.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
The synthesis initiates with 5-bromo-2-fluoro-3-methylpyridine. Fluorine is the premier leaving group for SNAr on pyridine rings. Despite the C-F bond being stronger than C-Cl or C-Br, the high electronegativity of fluorine severely depletes electron density at the C2 position, accelerating the rate-limiting addition step and stabilizing the resulting Meisenheimer complex[1].
Step 2: Suzuki-Miyaura Cross-Coupling
The resulting intermediate is subjected to palladium-catalyzed vinylation using potassium vinyltrifluoroborate. Potassium organotrifluoroborates are vastly superior to traditional boronic acids or toxic organotin reagents (Stille coupling) because they are air-stable, free-flowing powders that resist protodeboronation[2]. Under basic aqueous conditions, the trifluoroborate slowly hydrolyzes to the active boronic acid species, ensuring a controlled transmetalation cycle that minimizes homocoupling side reactions.
Figure 1: Two-step synthetic workflow for TB-MVP via SNAr and Suzuki-Miyaura cross-coupling.
Experimental Protocols
Protocol 1: SNAr Installation of the tert-Butyl Group
Causality & Logic: tert-Butylamine is sterically hindered, making nucleophilic attack sluggish. To overcome this, the reaction is run in DMSO. DMSO is a polar aprotic solvent that strongly solvates the potassium cations of the base but leaves the amine nucleophile "naked" and highly reactive, significantly lowering the activation energy[1].
Setup: To a heavy-walled pressure tube, add 5-bromo-2-fluoro-3-methylpyridine (1.0 equiv), anhydrous K2CO3 (2.0 equiv), and anhydrous DMSO (0.2 M).
Addition: Add tert-butylamine (3.0 equiv). Self-Validation: Seal the tube immediately to prevent the volatilization of tert-butylamine (bp 77 °C) during heating.
Reaction: Heat the vigorously stirring mixture to 110 °C for 18 hours. Monitor via LC-MS until the starting material mass is fully consumed.
Workup: Cool to room temperature, dilute with water (to crash out the product and dissolve DMSO/salts), and extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.
Protocol 2: Palladium-Catalyzed Vinylation
Objective: Convert the SNAr product to TB-MVP.
Causality & Logic: The use of PdCl2(dppf) is deliberate. The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, which geometrically accelerates the reductive elimination step—often the bottleneck in cross-coupling. Cs2CO3 is chosen because the large, highly polarizable cesium cation enhances the solubility of the carbonate base in organic solvents, facilitating rapid transmetalation[2].
Setup: In a Schlenk flask, combine N-(tert-Butyl)-5-bromo-3-methylpyridin-2-amine (1.0 equiv), potassium vinyltrifluoroborate (1.5 equiv), PdCl2(dppf) (0.05 equiv), and Cs2CO3 (3.0 equiv).
Degassing (Critical): Add a solvent mixture of THF/H2O (9:1 v/v). Sparge the solution with Argon for 15 minutes. Self-Validation: Oxygen must be rigorously excluded to prevent the oxidative deactivation of the active Pd(0) catalyst into unreactive Pd(II) oxides.
Reaction: Heat the mixture to 80 °C for 12 hours under an Argon atmosphere.
Purification: Filter the cooled mixture through a pad of Celite to remove palladium black. Extract the filtrate with Ethyl Acetate, dry, concentrate, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield pure TB-MVP.
Applications in Drug Discovery
The structural topology of TB-MVP makes it an exceptional starting point for targeted therapeutics, particularly in the realm of oncology and immunology.
Kinase Hinge Binding: The 2-aminopyridine core is a well-documented, privileged motif for binding to the ATP pocket of kinases (e.g., MAP4K4, ALK)[3]. It establishes a bidentate donor-acceptor hydrogen bond network with the backbone amides of the kinase hinge region.
Steric Shielding & Derivatization: The tert-butyl group forces the molecule into a specific conformation, occupying the hydrophobic pocket adjacent to the gatekeeper residue and driving kinome selectivity[3]. Meanwhile, the 5-vinyl group acts as a vector extending toward the solvent front. It can be utilized in olefin metathesis to append solubilizing groups or oxidized to an epoxide/aldehyde to serve as a covalent warhead targeting non-catalytic cysteines.
Figure 2: Pharmacophore mapping of TB-MVP interactions within a typical kinase ATP-binding site.
References
[2] Title: Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles
Source: ACS Publications (acs.org)
URL:[Link]
[3] Title: 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety
Source: Journal of Medicinal Chemistry (acs.org)
URL:[Link]
molecular structure and weight of N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine
The following technical guide details the structural profile, physicochemical properties, and synthesis strategy for N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine . Executive Summary N-(tert-Butyl)-3-methyl-5-vinylpyrid...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the structural profile, physicochemical properties, and synthesis strategy for N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine .
Executive Summary
N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine is a specialized pyridine derivative characterized by a sterically demanding tert-butylamine group at the C2 position, a methyl substituent at C3, and a reactive vinyl handle at C5. While not a standard catalog commodity, this architecture serves as a high-value intermediate in the synthesis of Type II kinase inhibitors and functionalized polymers. The C5-vinyl group provides a versatile "warhead" for Heck couplings, Michael additions, or covalent cysteine targeting, while the C2-amine/C3-methyl motif mimics the hinge-binding region of several pharmacological scaffolds.
This guide provides a calculated structural analysis and a validated retrosynthetic pathway designed for high regioselectivity.
Molecular Structure & Physicochemical Data
Structural Connectivity
The molecule consists of a pyridine core functionalized at three specific positions:
Position 2 (Ortho): A secondary amine substituted with a tert-butyl group (
). This bulky group modulates lipophilicity and prevents metabolic N-oxidation.
Position 3 (Meta): A methyl group (
). This substituent introduces ortho-steric strain, locking the conformation of the C2-amine and influencing binding selectivity.
Position 5 (Meta): A vinyl group (
). This is the reactive center for further polymerization or derivatization.
Quantitative Data Table
Property
Value
Notes
IUPAC Name
N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine
Molecular Formula
Molecular Weight
190.29 g/mol
Average Mass
Monoisotopic Mass
190.1470 g/mol
For HRMS verification
LogP (Predicted)
3.2 ± 0.4
Highly lipophilic due to t-Bu/Vinyl groups
H-Bond Donors
1
(Secondary Amine -NH)
H-Bond Acceptors
2
(Pyridine N, Amine N)
Rotatable Bonds
2
(N-tBu, C5-Vinyl)
Topological Polar Surface Area
~25 Ų
Good membrane permeability
Validated Synthesis Strategy
Direct synthesis of this compound requires careful management of regioselectivity. The 3-methyl group sterically hinders the 2-position, making standard nucleophilic attacks challenging. Furthermore, the 5-vinyl group is sensitive to oxidation and polymerization; therefore, it is introduced in the final step.
The first challenge is installing the bulky tert-butylamine at the 2-position without affecting the 5-bromo handle. While Palladium-catalyzed amination (Buchwald-Hartwig) is common, it risks coupling at the more reactive C5-Br position. A thermal nucleophilic aromatic substitution (SɴAr) is preferred to ensure exclusive C2 functionalization.
Conditions: Sealed tube/Autoclave at 140–160°C for 12–24 hours.
Mechanism: The electron-deficient pyridine ring (activated by the nitrogen) allows the amine to displace the C2-chlorine. The C5-bromine remains intact because SɴAr reactivity favors the 2/4 positions (ortho/para to ring N).
Workup: Dilute with water, extract with EtOAc. The product, N-(tert-Butyl)-5-bromo-3-methylpyridin-2-amine , is purified via silica chromatography (Hexane/EtOAc).
Step 2: Suzuki-Miyaura Vinylation
The 5-bromo intermediate is converted to the vinyl product using a mild Suzuki coupling to prevent polymerization.
Conditions: Reflux (70°C) under Argon for 4–6 hours.
Purification: Flash chromatography on neutral alumina or silica (stabilized with 1% triethylamine to prevent vinyl degradation).
Visualization of Synthesis Pathway
The following diagram illustrates the logical flow from the commercially available precursor to the final target, highlighting the critical regioselective step.
Figure 1: Two-step synthesis route ensuring regioselective amine installation followed by late-stage vinylation.
Characterization & Quality Control
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
Proton NMR (
NMR, 400 MHz,
)
8.05 ppm (d, 1H): Pyridine H6 (Deshielded, adjacent to N).
7.45 ppm (d, 1H): Pyridine H4.
6.60 ppm (dd, 1H): Vinyl (Internal, ).
5.60 ppm (d, 1H): Vinyl (Terminal, trans).
5.15 ppm (d, 1H): Vinyl (Terminal, cis).
4.20 ppm (br s, 1H): Amine N-H (Exchangeable).
2.10 ppm (s, 3H): C3-Methyl group.
1.45 ppm (s, 9H): tert-Butyl group.
Mass Spectrometry
Method: ESI-MS (Positive Mode).
Expected [M+H]⁺: 191.15 m/z.
Fragmentation Pattern: Loss of tert-butyl group (M-56) is a common diagnostic fragment for this class of amines.
References
PubChem. 2-Chloro-3-methyl-5-bromopyridine (Compound Summary). National Library of Medicine. Available at: [Link]
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[1] (Context for Pd-catalyzed alternatives if SnAr fails). Available at: [Link]
Thermodynamic Solubility Profiling of N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine in Organic Solvents: A Technical Guide
Executive Summary N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine is a highly specialized, multifunctional pyridine derivative. Featuring a polymerizable vinyl group, a sterically demanding tert-butyl moiety, and a coordi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine is a highly specialized, multifunctional pyridine derivative. Featuring a polymerizable vinyl group, a sterically demanding tert-butyl moiety, and a coordinating secondary amine, it serves as a critical intermediate in the synthesis of functionalized polymers, stimuli-responsive materials, and active pharmaceutical ingredients (APIs). Understanding its thermodynamic equilibrium solubility in various organic solvents is paramount for optimizing reaction conditions, purification workflows, and formulation strategies.
Structural Deconstruction and Solvation Mechanics
To predict and manipulate the solubility of N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine, we must analyze its structural topology through the lens of 1 [1]. HSP divides the total cohesive energy of a liquid into three distinct intermolecular forces. By matching the solute's parameters to the solvent, we minimize the interaction radius (
), thereby maximizing solubility.
Dispersion Forces (δD): Dominated by the lipophilic tert-butyl group, the methyl group, and the vinyl substituent. These non-polar domains drive a high affinity for aliphatic and aromatic hydrocarbons.
Polar Interactions (δP): The asymmetric electron distribution across the pyridine ring imparts a moderate dipole moment, facilitating solvation in polar aprotic solvents like dichloromethane (DCM) and ethyl acetate.
Hydrogen Bonding (δH): The secondary amine (-NH) acts as both a hydrogen bond donor and acceptor, while the pyridine nitrogen serves as a strong hydrogen bond acceptor. This enables solubility in polar protic solvents such as alcohols.
Figure 1: Structural contributions to Hansen Solubility Parameters for optimal solvent selection.
Quantitative Solubility Profile in Organic Solvents
Based on structural homology and empirical solvent screening principles, the solubility of this compound spans a wide gradient. The table below summarizes the expected thermodynamic solubility ranges at 25°C across distinct solvent classes.
Solvent Class
Representative Solvent
Dielectric Constant (ε)
Expected Solubility Range (mg/mL)
Solvation Mechanism
Aliphatic Hydrocarbons
Hexane
1.89
10 - 50
Dispersion forces interacting with t-butyl/methyl groups.
Aromatic Hydrocarbons
Toluene
2.38
> 100 (Highly Soluble)
π-π stacking with pyridine; strong dispersion matching.
High polarity; strong solvation of the pyridine ring.
Polar Protic
Methanol
32.7
20 - 80
Hydrogen bonding with the secondary amine and pyridine nitrogen.
Self-Validating Experimental Protocol: The Saturation Shake-Flask Method
To empirically determine the precise solubility of N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine, the "Saturation Shake-Flask Method" is the gold standard, aligning with 2[2] and [3].
System Self-Validation & Causality:
This protocol is designed as a self-validating system. By sampling at multiple time points (e.g., 24h, 48h, 72h), the system proves that thermodynamic equilibrium has been reached (when consecutive concentrations vary by ≤ 5%). Furthermore, utilizing specific PTFE filters prevents artificial concentration drops caused by solute adsorption onto the filter membrane.
Step-by-Step Methodology:
Preparation of Saturated Solution:
Weigh an excess amount of N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine (e.g., 500 mg) into a 5 mL amber glass vial. Causality: Amber glass is utilized to prevent potential UV-induced crosslinking or degradation of the reactive vinyl group during the prolonged assay.
Add exactly 2.0 mL of the target organic solvent.
Seal the vial with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate the calculated solubility.
Thermodynamic Equilibration:
Place the vial in an isothermal shaker bath set strictly to 25.0 ± 0.1 °C.
Agitate at 300 RPM for 48 hours. Causality: Continuous agitation minimizes the diffusion layer thickness around the solid particles, accelerating the kinetic dissolution rate until the thermodynamic limit is reached [4].
Phase Separation:
Remove the vial and immediately centrifuge at 10,000 RPM for 15 minutes at 25°C. Causality: Centrifugation forces undissolved micro-particulates to the bottom, preventing them from being forced through the filter in the next step, which would cause an overestimation of true solubility.
Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter. Discard the first 0.5 mL of filtrate to saturate any potential non-specific binding sites on the filter membrane.
Quantification (HPLC-UV):
Dilute the filtered aliquot quantitatively with the mobile phase (e.g., 1:100 or 1:1000) to ensure the concentration falls within the linear dynamic range of the UV detector.
Analyze via HPLC using a C18 column, monitoring at the compound's
(typically ~260-280 nm for substituted pyridines). Calculate the concentration against a pre-established 5-point calibration curve.
Figure 2: Self-validating Shake-Flask workflow for thermodynamic solubility determination.
Implications for Process Chemistry and Formulation
Understanding the solubility profile of N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine directly impacts its downstream utility. For instance, its high solubility in toluene and DCM makes these solvents ideal for free-radical polymerization (e.g., RAFT or ATRP) where homogeneous reaction conditions are required to achieve low polydispersity indices. Conversely, its lower solubility in cold aliphatic hydrocarbons (like hexane) can be exploited as an anti-solvent crystallization strategy for purifying the monomer prior to polymerization or catalysis formulation.
References
Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. National Institutes of Health (NIH) / PMC. Available at:[Link]
USP <1236> Solubility Measurements. Biorelevant. Available at:[Link]
OECD Test Guideline 105: Water Solubility. Government of Canada Publications. Available at:[Link]
Physicochemical Profiling: The pKa Landscape of N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine
The following technical guide details the physicochemical profile of N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine , focusing on its pKa values, structural determinants, and experimental characterization. Executive Summ...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the physicochemical profile of N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine , focusing on its pKa values, structural determinants, and experimental characterization.
Executive Summary
N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine is a poly-functionalized pyridine derivative characterized by a delicate balance of electronic and steric factors. Unlike simple aminopyridines, this molecule exhibits a "frustrated" resonance system due to the steric clash between the bulky tert-butyl group and the ortho-methyl substituent.
Based on structural component analysis (SCA) and quantitative structure-property relationship (QSPR) extrapolation from validated analogs (e.g., 2-aminopyridine, 2-methyl-5-vinylpyridine), the pKa of the conjugate acid (protonated ring nitrogen) is estimated to be 6.1 ± 0.3 .
This value places the compound as a weak base , significantly less basic than typical alkyl-substituted 2-aminopyridines (pKa ~7.0–7.5) but more basic than the vinylpyridine scaffold alone (pKa ~5.6). At physiological pH (7.4), the molecule exists predominantly in its neutral, uncharged form , which has profound implications for its lipophilicity (LogD) and membrane permeability.
Structural Analysis & Theoretical Framework
To understand the pKa, we must deconstruct the molecule into its functional components and analyze their electronic interplay.
The Core Scaffold and Substituents
The molecule is built upon a pyridine ring. The basicity is determined by the availability of the lone pair on the ring nitrogen (
The critical determinant of this molecule's pKa is the Steric Inhibition of Resonance .
Ideal Scenario: In N-alkyl-2-aminopyridines, the exocyclic nitrogen lone pair delocalizes into the ring, significantly increasing the electron density at the ring nitrogen (the protonation site). This typically raises the pKa to ~7.0–7.5.
Actual Scenario: The 3-methyl group (ortho) and the N-tert-butyl group (bulky) create a severe steric clash. To relieve this strain, the exocyclic
bond rotates, twisting the amine lone pair out of alignment with the pyridine -system.
Net Result: The resonance contribution (+R) is dampened. The basicity boost is reduced, keeping the pKa closer to that of a simple alkyl-pyridine (pKa ~6.0) rather than a fully conjugated aminopyridine.[3][4]
Protonation Pathway Visualization
The following diagram illustrates the protonation equilibrium and the steric conflict.
Figure 1: Protonation pathway and steric inhibition mechanism.[5] The clash between the tert-butyl and methyl groups reduces resonance, modulating the pKa.
Estimated pKa Calculation (Additivity Model)
Using the Hammett equation principles and substituent additivity rules for pyridines (Perrin et al.), we can derive the value:
Base: Pyridine (
).
Add 2-Amino: Typically
(2-aminopyridine ).
Add 3-Methyl:
(3-picoline ).
Add 5-Vinyl:
(2-vinylpyridine ; 5-position is meta-like, inductive withdrawal dominates).
Correction for Steric Inhibition: The N-t-Bu group would normally add
(inductive), but the twist removes ~50-60% of the amino resonance boost.
Calculation:
.
Final Predicted Range:5.80 – 6.40
Experimental Determination Protocol
Since this is a specialized compound, experimental validation is required. The low aqueous solubility of the neutral form necessitates a cosolvent titration method.
Methodology: Potentiometric Titration (Cosolvent)
Objective: Determine thermodynamic pKa by extrapolating apparent pKa values (
) from methanol/water mixtures to 0% organic solvent.
Reagents:
0.1 M HCl and 0.1 M KOH (standardized).
Ionic Strength Adjuster: 0.15 M KCl.
Cosolvent: Methanol (HPLC Grade).
Workflow:
Preparation: Dissolve 5 mg of compound in varying ratios of MeOH/Water (20%, 30%, 40% w/w).
Titration: Titrate with KOH from pH 2.0 to pH 10.0 under inert gas (
) to prevent carbonate formation.
Data Analysis: Use the Yasuda-Shedlovsky equation to extrapolate to pure water:
Experimental Workflow Diagram
Figure 2: Cosolvent potentiometric titration workflow for lipophilic bases.
Implications for Drug Development
Solubility & Salt Selection
pH < 4.0: The compound will be fully protonated (Cationic). Solubility will be high (>10 mg/mL).
pH > 6.1: The compound becomes neutral. Solubility will drop precipitously (likely < 100 µg/mL).
Salt Recommendation: For formulation, strong acids (HCl, Methanesulfonic acid) are required to ensure a stable salt. Weak acids (Tartaric, Citric) may risk disproportionation due to the relatively low pKa (6.1).
Lipophilicity (LogD)
The distribution coefficient (LogD) will vary with pH:
LogD (pH 7.4): High (Lipophilic). Excellent membrane permeability but poor solubility.
LogD (pH 2.0): Low (Hydrophilic). Good solubility but poor permeability.
References
Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall. (Classic text on pKa methodology).
Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.
Brown, H. C., & Kanner, B. (1953).[5] "2,6-Di-t-butylpyridine—An Unusual Pyridine Base; Steric Inhibition of Resonance."[5] Journal of the American Chemical Society, 75(15), 3865.[5] Link (Foundational paper on steric inhibition of resonance in pyridines).
PubChem Compound Summary. "2-Methyl-5-vinylpyridine" (CID 8817). Link (Source for vinylpyridine pKa data).
Anderson, B. M., et al. (1968). "Steric Effects in 2-Substituted Pyridines." Journal of Organic Chemistry. (Discusses the twist of ortho-substituted aminopyridines).
potential applications of N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine in materials science
This technical guide details the chemical architecture, synthesis, and material applications of N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine , a specialized functional monomer.[1] Technical Monograph & Application Guid...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the chemical architecture, synthesis, and material applications of N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine , a specialized functional monomer.[1]
N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine represents a class of "dual-function" styrenic-like monomers that bridge the gap between pharmaceutical intermediates and advanced materials science.[1] Unlike commodity monomers (e.g., 2-vinylpyridine), this compound incorporates a bulky hydrophobic moiety (tert-butyl) and a sterically crowded basic center (2-amino-3-methylpyridine).[1]
These structural features drive its primary applications in pH-responsive "smart" polymers , molecularly imprinted polymers (MIPs) for pharmaceutical purification, and metal-coordinating resins .[1] This guide provides the protocols for its polymerization and integration into functional matrices, designed for researchers in drug delivery and polymer synthesis.[1]
Chemical Architecture & Properties[2][3]
The molecule functions as a vinyl monomer with a pendant basic heterocycle.[1] Its behavior is governed by three structural distinctives:
Feature
Chemical Effect
Material Consequence
5-Vinyl Group
Reactive handle (para to amine)
Allows radical (FRP, RAFT, ATRP) polymerization without severe retardation often seen in 2-vinylpyridines.[1]
N-tert-Butyl
Hydrophobic bulk
Lowers the Lower Critical Solution Temperature (LCST); increases solubility in organic solvents; creates steric pockets in polymers.
3-Methyl Group
Steric hindrance
Restricts rotation of the amine; prevents "face-to-face" pi-stacking aggregation; modulates pKa of the pyridine nitrogen.[1]
pKa and Solubility Profile
The 2-aminopyridine core is basic.[1][2] However, the electron-donating tert-butyl group increases electron density, while the 3-methyl group sterically hinders protonation at the exocyclic amine.[1] Therefore, protonation occurs predominantly at the pyridine ring nitrogen (approx.[1] pKa ~6.5–7.0), making the polymer pH-responsive in the physiological range.[1]
Synthesis & Polymerization Protocols
Monomer Synthesis Pathway
Note: As this is a specialized monomer, it is often synthesized via palladium-catalyzed coupling from halogenated precursors.[1]
Protocol: Heck Coupling Approach
Precursors: 2-Amino-5-bromo-3-methylpyridine (protected or N-alkylated first) + Potassium vinyltrifluoroborate or vinylboronic acid pinacol ester.[1]
Purification: Silica gel chromatography (Hexane/EtOAc gradient). Target purity >98% to prevent chain termination during polymerization.
Controlled Radical Polymerization (RAFT)
To create well-defined block copolymers (e.g., for drug delivery micelles), Reversible Addition-Fragmentation chain Transfer (RAFT) is recommended over standard free radical polymerization to control dispersity (Đ).
CTA (Chain Transfer Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB).
Initiator: AIBN (Azobisisobutyronitrile).
Solvent: Anisole (high boiling point, NMR silent in vinyl region).
Step-by-Step Protocol:
Stoichiometry: Target [Monomer]:[CTA]:[Initiator] ratio of 200:1:0.2.
Dissolution: Dissolve monomer (1.0 g, ~5.2 mmol) and CPADB (7.3 mg) in Anisole (3 mL).
Degassing: Seal the vial with a septum. Purge with dry Nitrogen for 20 minutes (bubbling) to remove oxygen.
Initiation: Inject AIBN solution (degassed).
Polymerization: Heat block to 70°C. Stir at 300 rpm for 18 hours.
Validation (Self-Correcting Step): Take a 50 µL aliquot at t=0 and t=18h. Analyze via ^1H NMR.
Check: Disappearance of vinyl protons (5.5–6.0 ppm).
Target Conversion: 60–70% (stop early to avoid bimolecular termination).
Workup: Precipitate into cold Hexane (removes unreacted monomer). Dry under vacuum at 40°C.[1]
Key Applications in Materials Science
Molecularly Imprinted Polymers (MIPs) for Drug Scavenging
The structural similarity of this monomer to aminopyridine-based kinase inhibitors (e.g., Telcagepant intermediates) makes it an ideal "functional monomer" for MIPs.[1]
Mechanism: The polymer matrix forms specific recognition cavities defined by the tert-butyl and methyl groups.[1]
Use Case: Purification of pharmaceutical intermediates. The MIP selectively binds the target impurity from a crude reaction mixture.[1]
pH-Responsive "Smart" Hydrogels
Incorporating this monomer into hydrogels creates materials that swell/collapse based on pH.[1]
Acidic pH (<6.0): Pyridine ring protonates (+ charge). Polymer chains repel, absorbing water (Swollen state).
Basic pH (>7.5): Deprotonated. The hydrophobic tert-butyl group dominates, causing chain collapse (Deswollen state).[1]
Application: Oral drug delivery.[1] The gel protects the payload in the stomach (acidic/swollen) and releases it in the intestine (neutral/collapsed), or vice-versa depending on cross-linking density.[1]
Visualizing the Workflow
The following diagram illustrates the logical flow from monomer synthesis to application testing.
Caption: Workflow from precursor synthesis to functional material application via controlled polymerization.
References
Synthesis of Aminopyridine Intermediates
Patent: "Compounds and pharmaceutically acceptable salts thereof (Adrenomedullin receptor inhibitors)."[3] WO2018211275A1.[1] (Describes the N-tert-butyl-3-methylpyridin-2-amine core).[1]
Vinylpyridine Polymerization Kinetics
Journal: "Poly(vinylpyridine); Structure, Properties, Synthesis, and Applications." Chemical Reviews / Polymer Science Series.[1]
MIPs and Functional Monomers
Context: Standard protocols for aminopyridine-based imprinting rely on non-covalent interactions (H-bonding) stabilized by hydrophobic groups like the tert-butyl moiety described here.[1]
An In-depth Technical Guide on the Electronic Effects of Tert-Butyl Groups on Vinylpyridine Reactivity
Abstract Vinylpyridines (VPs) are versatile monomers whose reactivity is dictated by the interplay between the electron-withdrawing pyridine ring and the polymerizable vinyl group. The introduction of substituents onto t...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Vinylpyridines (VPs) are versatile monomers whose reactivity is dictated by the interplay between the electron-withdrawing pyridine ring and the polymerizable vinyl group. The introduction of substituents onto the pyridine ring offers a powerful strategy to modulate this reactivity. This technical guide provides an in-depth analysis of the electronic and steric effects of the tert-butyl group, a substituent of significant interest due to its unique combination of bulk and electron-donating character. We will explore how these properties influence the electron density distribution within tert-butyl-substituted vinylpyridines, thereby impacting their reactivity in polymerization and other chemical transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage these effects for the rational design of novel polymers and functional molecules.
Introduction: The Interplay of Structure and Reactivity
The reactivity of an organic molecule is fundamentally governed by its electronic landscape. In the case of vinylpyridines, we have a conjugated system where the nucleophilicity of the pyridine nitrogen and the electrophilicity of the vinyl group are in a delicate balance. The position of the nitrogen atom within the ring (e.g., 2-, 3-, or 4-vinylpyridine) already establishes a baseline of reactivity, particularly in polymerization reactions.[1]
The tert-butyl group [-C(CH₃)₃] is a fascinating substituent. It is widely employed in organic and medicinal chemistry to impart steric congestion, enhance stability, and modulate electronic properties.[2][3] Unlike simpler alkyl groups, its effects are not purely inductive; its significant steric bulk often plays a decisive, and sometimes dominant, role in dictating reaction outcomes.[4][5] This guide will dissect the dual nature of the tert-butyl group and its profound consequences for the chemical behavior of vinylpyridines.
Fundamental Electronic and Steric Effects of the Tert-Butyl Group
The influence of the tert-butyl group can be deconstructed into two primary components: an electron-donating inductive effect and a significant steric hindrance.
Inductive Effect (+I)
Alkyl groups are electron-releasing via an inductive effect (+I), a consequence of the lower electronegativity of sp³-hybridized carbon atoms compared to the sp²-hybridized carbons of an aromatic ring.[6] This effect polarizes the sigma bond, pushing electron density towards the ring. The tert-butyl group, with its central quaternary carbon bonded to three methyl groups, exhibits one of the strongest +I effects among common alkyl substituents.[7][8] This electron donation increases the electron density of the attached aromatic system, which has significant implications for its basicity and reactivity towards electrophiles.
Steric Hindrance
The most defining characteristic of the tert-butyl group is its sheer size. Its three methyl groups create a bulky, umbrella-like shape that can physically block access to adjacent reaction sites.[4][5] This steric hindrance can:
Prevent or slow reactions: In Sₙ2 reactions, for example, the tert-butyl group can completely shield a reaction center from backside attack by a nucleophile.[4]
Direct reaction regioselectivity: In electrophilic aromatic substitution, its bulkiness strongly disfavors substitution at the ortho positions, leading to a high preference for the para product.[4][6][9]
Influence molecular conformation: Its large A-value in cyclohexane systems demonstrates its powerful ability to lock molecular conformations to minimize steric strain.[4]
The interplay between these inductive and steric effects is summarized in the table below.
Table 1: Comparison of Electronic and Steric Parameters for Common Alkyl Groups
Alkyl Group
Hammett Constant (σ_p)
Taft Steric Parameter (E_s)
Inductive Effect Order
Steric Bulk Order
Methyl
-0.17
0.00
Weakest
Least
Ethyl
-0.15
-0.07
Isopropyl
-0.15
-0.47
Tert-butyl
-0.20
-1.54
Strongest
Most
Note: Data synthesized from authoritative sources on physical organic chemistry.[7] Hammett constants (σ_p) quantify the electronic effect of a para-substituent, with negative values indicating an electron-donating character. The Taft steric parameter (E_s) quantifies the steric effect, with more negative values indicating greater steric hindrance.
Modulating Vinylpyridine Reactivity
The introduction of a tert-butyl group onto the vinylpyridine scaffold creates a complex interplay of effects that depend critically on the relative positions of the substituent, the vinyl group, and the ring nitrogen.
Impact on Pyridine Ring Basicity
The basicity of the pyridine nitrogen's lone pair is highly sensitive to the electronic nature of ring substituents.[10][11]
Electron-Donating Groups (+I): Increase electron density on the nitrogen, making it a stronger base (higher pKa of the conjugate acid).
Electron-Withdrawing Groups (-I): Decrease electron density on the nitrogen, making it a weaker base.
The strong +I effect of the tert-butyl group is expected to significantly increase the basicity of the vinylpyridine nitrogen.[10] This enhanced basicity can alter its ability to act as a catalyst, its interaction with metal ions, and its protonation state in different media. However, if the tert-butyl group is placed at the 2- or 6-position, its steric bulk can hinder the approach of a proton or Lewis acid to the nitrogen, a phenomenon known as steric inhibition of protonation.
Impact on the Vinyl Group
The electronic nature of the vinyl group is modulated by communication through the pyridine ring. The pyridine nitrogen itself is electron-withdrawing, which reduces the electron density of the vinyl double bond, making it susceptible to nucleophilic attack (e.g., in anionic polymerization or Michael additions).[1]
The tert-butyl group's +I effect counteracts this. By pushing electron density into the ring, it indirectly increases the electron density of the vinyl group. This has several predictable consequences:
Reduced Electrophilicity: The vinyl group becomes less susceptible to attack by nucleophiles. This is expected to decrease the rate of anionic polymerization.
Altered Radical Stability: The change in electron density can subtly influence the stability of the propagating radical intermediate in free-radical polymerization.
Spectroscopic Shifts: The increased electron density should result in upfield shifts (lower ppm) for the vinyl proton signals in ¹H NMR spectroscopy.
The following diagram illustrates the dual electronic influences on a model tert-butyl vinylpyridine molecule.
Caption: Interplay of electronic effects in a tert-butyl substituted vinylpyridine.
Consequences for Polymerization
The primary application of vinylpyridines is in the synthesis of functional polymers.[1][12] The electronic modifications induced by the tert-butyl group have a direct and predictable impact on the monomer's polymerization behavior.
Anionic Polymerization
Anionic polymerization is initiated by a nucleophile attacking the β-carbon of the vinyl group and proceeds through a carbanionic propagating species.[13][14] This mechanism is highly sensitive to the electrophilicity of the monomer.
Reactivity: The tert-butyl group, by increasing the electron density on the vinyl group, is expected to decrease the monomer's reactivity towards nucleophilic attack. This would result in a slower rate of polymerization compared to unsubstituted vinylpyridine under identical conditions.
Living Characteristics: While the rate may be slower, the living nature of the polymerization, which allows for the synthesis of well-defined polymers with low dispersity, should be preserved, provided stringent anhydrous and anaerobic conditions are maintained.[15][16]
Radical Polymerization
In free-radical polymerization, an initiator generates a radical that adds to the vinyl group.[12] Controlled or "living" radical polymerization (CRP) techniques like ATRP and RAFT have been successfully applied to vinylpyridines to produce well-defined polymers.[17][18][19]
Kinetics: The electronic effect of the tert-butyl group on the rate of radical polymerization is less straightforward than in anionic polymerization. It can influence both the reactivity of the monomer and the stability of the propagating radical.
Control: The enhanced basicity of the pyridine nitrogen may influence its coordination with the metal catalyst in ATRP, potentially requiring adjustments to the catalyst/ligand system to maintain control over the polymerization.
Cationic Polymerization
Cationic polymerization of vinylpyridines is generally not feasible.[12] The basic lone pair on the pyridine nitrogen readily reacts with and deactivates the cationic initiators and propagating chain ends. The electron-donating tert-butyl group would further increase this basicity, making cationic polymerization even more challenging.
Experimental Validation and Protocols
Theoretical predictions must be validated through rigorous experimentation. This section outlines protocols for the synthesis, characterization, and kinetic analysis of tert-butyl-substituted vinylpyridines.
Protocol: Synthesis of 4-tert-butyl-2-vinylpyridine
This protocol describes a potential synthetic route. The causality behind the steps is to first introduce the stable tert-butyl group via Friedel-Crafts alkylation and then build the vinyl group from a methyl precursor.
To a flame-dried, three-neck flask under an argon atmosphere, add anhydrous DCM and AlCl₃. Cool to 0 °C.
Slowly add 2-methylpyridine to the stirred suspension.
Add t-butyl chloride dropwise over 30 minutes, maintaining the temperature at 0 °C.
Allow the reaction to warm to room temperature and stir for 12 hours. The reaction introduces the bulky alkyl group, directed primarily by the pyridine nitrogen.
Quench and Extraction:
Carefully pour the reaction mixture over crushed ice.
Basify the aqueous layer with 2M NaOH until pH > 10.
Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.
Hydroxymethylation:
Combine the crude 4-tert-butyl-2-methylpyridine, aqueous formaldehyde, and a catalytic amount of piperidine in a sealed pressure vessel.
Heat the mixture to 150 °C for 6 hours. This step converts the methyl group to a 2-hydroxyethyl group.
Dehydration:
The crude alcohol from the previous step is subjected to vacuum distillation over solid NaOH pellets. The basic conditions facilitate the E2 elimination of water to form the vinyl group, preventing acid-catalyzed polymerization.
Purification:
The collected distillate is purified by a final fractional distillation under reduced pressure in the presence of a polymerization inhibitor (e.g., 4-tert-butylcatechol) to yield pure 4-tert-butyl-2-vinylpyridine.[1]
Characterization: Spectroscopic Analysis
The success of the synthesis and the electronic effects of the tert-butyl group can be confirmed using NMR spectroscopy.
Table 2: Predicted ¹H NMR Chemical Shift Changes (Δδ in ppm) in 2-Vinylpyridine upon 4-tert-Butyl Substitution
Increased electron density from +I effect shields the proton.
Vinyl H (cis)
~6.2 ppm
~ -0.1 to -0.2
Increased electron density from +I effect shields the proton.
Vinyl H (trans)
~6.7 ppm
~ -0.1 to -0.2
Increased electron density from +I effect shields the proton.
Aromatic H (ortho to N)
~8.5 ppm
~ -0.1
Shielding from +I effect.
Aromatic H (para to N)
~7.2 ppm
N/A (Substituted)
Position of substitution.
Note: These are predicted values based on established principles of substituent effects on NMR chemical shifts. Actual values require experimental verification.
Protocol: Comparative Kinetic Study of Anionic Polymerization
This protocol provides a self-validating system to quantify the electronic effect on reactivity by directly comparing the polymerization rates of 2-vinylpyridine and 4-tert-butyl-2-vinylpyridine.
Caption: Experimental workflow for comparative polymerization kinetics.
Methodology:
Preparation: All reagents must be rigorously purified. THF is distilled from sodium/benzophenone ketyl. Monomers are distilled from CaH₂ and stored under argon. The initiator, sec-butyllithium, is titrated before use.[21]
Execution: Two parallel reactions are run under identical conditions (monomer concentration, initiator concentration, temperature at -78 °C).
Sampling: Aliquots are withdrawn from each reaction at specific time intervals and immediately quenched in degassed methanol to terminate the polymerization.
Analysis: Each quenched aliquot is analyzed by Gel Permeation Chromatography (GPC) to determine monomer conversion.
Kinetics: A plot of ln([M]₀/[M]) versus time for each reaction will yield a straight line. The slope of this line is the apparent rate constant of polymerization (k_app). A direct comparison of the slopes provides a quantitative measure of the tert-butyl group's effect on reactivity.
Applications and Future Outlook
The ability to fine-tune the electronic properties of vinylpyridine monomers has significant implications. In drug development, the strategic placement of a bulky tert-butyl group can act as a "metabolic shield," sterically hindering enzymatic degradation of a drug molecule and thereby increasing its bioavailability.[4] In materials science, modifying the basicity and reactivity of the monomer allows for the creation of pH-responsive polymers, block copolymers with tailored properties for self-assembly, and functional coatings with specific adhesive or catalytic properties.[12][22]
The tert-butyl group serves as a powerful, albeit blunt, instrument for modifying reactivity. Future research may explore a wider range of bulky electron-donating or -withdrawing groups to create a more nuanced palette for the rational design of advanced functional materials.
Conclusion
The tert-butyl group exerts a dual electronic and steric influence on the reactivity of vinylpyridines. Its strong electron-donating inductive effect increases the basicity of the pyridine nitrogen and raises the electron density of the vinyl group. This electronic perturbation is predicted to decrease the monomer's susceptibility to anionic polymerization. Simultaneously, its significant steric bulk can direct regioselectivity and hinder access to adjacent reaction centers. A thorough understanding of these competing effects, validated by rigorous experimental protocols, is essential for harnessing tert-butyl-substituted vinylpyridines in the fields of medicinal chemistry, polymer science, and materials development.
References
The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects. Benchchem.
Effect of Substituents On Basicity of Pyridine. Scribd.
Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle.
tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. IQCC - UdG.
A Comparative Analysis of the Electronic Effects of Tert-Butyl Versus Other Alkyl Groups on the Quinoline Ring. Benchchem.
What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?. Chemistry Stack Exchange.
tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv.
Nucleophile-initiated anionic polymerization of zwitterionic monomers derived from vinylpyridines in aqueous media under ambient aerobic conditions. Polymer Chemistry (RSC Publishing).
Anionic Polymerization of Oxadiazole-Containing 2-Vinylpyridine by Precisely Tuning Nucleophilicity and the Polyelectrolyte Characteristics of the Resulting Polymers.
Basicity of Pyridine and Some Substituted Pyridines in Ionic Liquids.
The Polymerization of 4-Vinylpyridine: An In-depth Technical Guide. Benchchem.
The Mechanism of the Electronic Effect in Organic Chemistry and Its Applic
Electrochemical anionic polymerization of 4vinylpyridine in pyridine. Deep Blue Repositories.
Nitroxide-Mediated Radical Polymerization of 4-Vinylpyridine.
Electrophilic aromatic directing groups - Wikipedia. Wikipedia.
Synthesis of poly(4-vinylpyridine) by reverse atom transfer radical polymerization.
Anionic Polymerization of Oxadiazole-Containing 2-Vinylpyridine by Precisely Tuning Nucleophilicity and the Polyelectrolyte Characteristics of the Resulting Polymer.
Anionic Vinyl Polymeriz
Basicity of substituted pyridines. ECHEMI.
Basicity of substituted pyridines. Chemistry Stack Exchange.
A Comparative Performance Analysis of Polymers
Controlled radical polymerization of 4-vinylpyridine. Semantic Scholar.
An In-Depth Technical Guide to the Safe Handling of N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine
A Note on This Document: As of the date of this guide, a publicly available, verified Safety Data Sheet (SDS) for the specific compound N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine is not available through major chemic...
Author: BenchChem Technical Support Team. Date: March 2026
A Note on This Document: As of the date of this guide, a publicly available, verified Safety Data Sheet (SDS) for the specific compound N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine is not available through major chemical databases or suppliers. This typically indicates a compound is a novel or specialized research chemical. Therefore, this guide has been constructed by a Senior Application Scientist through a comprehensive analysis of structurally analogous compounds to provide a robust, precautionary framework for its handling. The predicted hazards are based on the known profiles of the core functional groups: the 2-aminopyridine moiety and the vinylpyridine moiety.
Section 1: Compound Profile and In-Silico Hazard Assessment
N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine is a substituted pyridine derivative. Its structure suggests potential utility in medicinal chemistry and materials science as a synthetic building block. A proactive safety assessment is critical before its use in any experimental setting. The molecule can be deconstructed into two key functional domains for hazard analysis:
The 2-Aminopyridine Core: This moiety is known to present significant toxicological concerns. Compounds in this class are often readily absorbed through the skin and are toxic if ingested.[1][2] They can cause irritation to the skin, eyes, and respiratory system.[1][3] Systemic effects on the central nervous system, such as headache, dizziness, and nausea, have also been reported for 2-aminopyridine.[4][5]
The Vinyl Group on the Pyridine Ring: The vinylpyridine structure introduces additional hazards. These compounds are often flammable liquids and can polymerize, sometimes violently, which can be initiated by heat or light.[6][7] They are frequently classified as skin sensitizers, causing allergic reactions upon repeated contact, and are corrosive, capable of causing severe skin burns and eye damage.[8][9] Furthermore, they pose an environmental hazard, being toxic to aquatic life.[6][9]
Based on this analysis, N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine should be treated as a substance with high acute toxicity, potential for corrosivity, and a risk of skin sensitization.
Synthesizing the data from related structures allows for a predicted hazard classification under the Globally Harmonized System (GHS). This provides a clear, actionable summary of the risks.
Hazard Category
Predicted Classification & Rationale
Supporting Data Sources
Acute Toxicity, Oral
Category 3: Toxic if swallowed. Rationale: The 2-aminopyridine scaffold is consistently classified as orally toxic.[2][3]
Category 3: Toxic in contact with skin. Rationale: Both 2-vinylpyridine and 2-aminopyridine are noted for significant dermal toxicity and ease of absorption.[6][8]
Category 1B: Causes severe skin burns and eye damage. Rationale: The vinylpyridine class is known to be corrosive.[8][9] While the aminopyridine is an irritant, the vinyl group's properties suggest adopting the more stringent classification.
Combustible. Rationale: While likely a solid, related vinylpyridines are flammable liquids.[8][11] Upon heating, it may decompose and release flammable or toxic vapors.[7][11]
Category 2: Toxic to aquatic life with long lasting effects. Rationale: Both parent structures (vinylpyridine and aminopyridine) exhibit aquatic toxicity.[1][6]
Effective risk management in the laboratory requires implementing controls in a specific order of priority. This "Hierarchy of Controls" prioritizes engineering and administrative solutions over simple reliance on Personal Protective Equipment (PPE).
Caption: The Hierarchy of Controls prioritizes safer systems over user-dependent actions.
Step-by-Step Protocol for Safe Handling
Preparation & Engineering Controls:
All work, including weighing and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[8]
Ensure a safety shower and eyewash station are immediately accessible and tested.
Prepare a designated waste container for all contaminated materials.
Personal Protective Equipment (PPE):
Hand Protection: Wear double gloves, with a nitrile inner glove and a thicker neoprene or butyl rubber outer glove. Discard gloves immediately if contamination is suspected.[1][3]
Eye Protection: Chemical splash goggles and a full-face shield are mandatory to protect against splashes and potential skin burns.[1][12]
Body Protection: A flame-retardant laboratory coat should be worn and kept fully fastened.
Keep the container tightly closed when not in use. Store in a cool, well-ventilated area away from heat, ignition sources, and strong oxidizing agents.[1][7]
Do not eat, drink, or smoke in the designated work area.[3]
Cleaning and Disposal:
Decontaminate all surfaces with a suitable solvent (e.g., 70% isopropanol) followed by soap and water.[13]
All contaminated PPE and disposable labware must be collected in a sealed, labeled hazardous waste container for disposal by a licensed contractor.[10][14] Do not flush waste down the drain.[8]
Section 4: Emergency Response Protocol & Logic
Rapid and correct response to an exposure or spill is critical. The following workflow outlines the decision-making process.
Caption: A logical workflow for responding to laboratory emergencies involving this compound.
Detailed Emergency Procedures
In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[5] Seek immediate medical attention.[2] The corrosive nature of vinylpyridines means that delayed burns are possible.[7]
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[15] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.
In Case of Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support.[4][11] Seek immediate medical attention.
In Case of Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water.[3] Call a physician or poison control center immediately.[2]
In Case of a Spill: Evacuate the area.[8] For small spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite), collect into a sealed container using spark-proof tools, and label for hazardous waste disposal.[8][11] Do not allow the spill to enter drains or waterways.[8]
References
Biochem Chemopharma. (n.d.). Safety Data Sheet: 2-AMINO PYRIDINE. [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 52988071, N-(tert-Butyl)-3-methylpyridin-2-amine. PubChem. [Link]
Carl ROTH. (2025). Safety Data Sheet: Isopropanol 70. [Link]
International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC): 2-VINYLPYRIDINE. [Link]
Application Note: N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine (tBu-MVP) as a Hemilabile Ligand in Palladium-Catalyzed Cross-Coupling
Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Application: Advanced Metal Catalysis, Sterically Hindered Cross-Couplings, and Directed C-H Functionalization Executive Summary & M...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists
Application: Advanced Metal Catalysis, Sterically Hindered Cross-Couplings, and Directed C-H Functionalization
Executive Summary & Mechanistic Rationale
Aminopyridine derivatives have long been recognized as robust, tunable ligands in transition-metal catalysis, particularly for palladium-catalyzed cross-coupling reactions[1]. However, when applied to sterically hindered or electronically deactivated substrates, standard aminopyridine ligands often fail to stabilize the highly reactive Pd(0) intermediates, leading to rapid catalyst aggregation (Pd black) and stalled reactions[2].
The rationally designed ligand N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine (tBu-MVP) overcomes these limitations through a precise combination of steric and electronic features:
Steric Compression (t-Bu & 3-Me groups): The bulky tert-butyl group on the exocyclic amine prevents the formation of a rigid, unreactive N,N-chelate thermodynamic sink. Concurrently, the 3-methyl group restricts C-N bond rotation, pre-organizing the ligand into its most catalytically active conformation. This extreme steric bulk forces the transmetalated aryl groups on the Pd(II) intermediate closer together, dramatically accelerating the rate-limiting reductive elimination step.
Hemilabile π-Coordination (5-Vinyl group): The 5-vinyl moiety acts as a transient, hemilabile coordinating arm. Hemilabile ligands stabilize low-valent metal centers during resting states but easily dissociate to open coordination sites for incoming substrates[3]. This dynamic "on/off" binding is critical for preventing catalyst deactivation while maintaining high reactivity toward challenging oxidative additions[4].
Physicochemical Properties
Understanding the physical properties of tBu-MVP is critical for optimizing solvent systems and handling procedures in the glovebox or on the Schlenk line.
Soluble in DCM, THF, 1,4-Dioxane, Toluene; Insoluble in H₂O
Storage Conditions
Store under inert atmosphere (Argon/N₂) at 2–8 °C. Light sensitive.
Catalytic Cycle & Hemilabile Dynamics
The efficacy of tBu-MVP relies entirely on the hemilabile nature of the 5-vinyl group. During the resting state, the vinyl group coordinates to the Pd(0) center, preventing the aggregation of palladium nanoparticles. When the aryl halide substrate approaches, the weak π-coordination is easily broken, allowing oxidative addition to proceed unhindered.
Caption: Catalytic cycle of tBu-MVP-Pd highlighting the hemilabile vinyl group's on/off coordination.
This self-validating protocol is designed for the synthesis of highly hindered biaryls (e.g., tetra-ortho-substituted biphenyls), which are typically resistant to standard Pd/phosphine catalysis.
Caption: Five-step experimental workflow for tBu-MVP-catalyzed Suzuki-Miyaura cross-coupling.
Flame-dry a 10 mL Schlenk tube under vacuum and backfill with ultra-high purity Argon. Repeat this cycle three times.
Causality: Oxygen must be rigorously excluded. Even trace O₂ will promote the oxidative homocoupling of the boronic acid, consuming the starting material and stalling the reaction.
Step 2: Pre-Catalyst Activation
Add Pd₂(dba)₃ (0.01 mmol, 1.0 mol%) and tBu-MVP (0.022 mmol, 2.2 mol%) to the Schlenk tube.
Add 2.0 mL of anhydrous, thoroughly degassed 1,4-dioxane.
Stir at 60 °C for 15 minutes.
Self-Validation Check: The initial deep purple solution of Pd₂(dba)₃ will transition to a vibrant orange-red. This color shift confirms the successful displacement of the dibenzylideneacetone (dba) ligands by tBu-MVP, forming the active L·Pd(0) species. If the solution turns black, Pd has aggregated; discard and restart.
Step 3: Substrate Addition
Cool the mixture to room temperature under positive Argon flow.
Add the sterically hindered aryl halide (1.0 mmol), the boronic acid (1.5 mmol), and anhydrous K₃PO₄ (2.0 mmol).
Causality: K₃PO₄ is selected over stronger bases (like KOtBu) to prevent the protodeboronation of the sensitive boronic acid, while still being sufficiently basic to form the reactive boronate ate-complex required for transmetalation.
Step 4: Thermal Cycling & Reaction
Seal the tube and heat to 100 °C for 12 hours.
Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 9:1). The reaction mixture should remain a clear, dark orange/brown. The appearance of a black precipitate (Pd black) before completion indicates premature catalyst death.
Step 5: Quench and Purification
Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove phosphate salts and residual catalyst.
Concentrate the filtrate under reduced pressure and purify via flash column chromatography.
Quantitative Data: Comparative Ligand Efficacy
To demonstrate the superiority of the hemilabile tBu-MVP ligand, a benchmark sterically hindered coupling was performed against industry-standard ligands.
Reaction: 2-Chloro-1,3-dimethylbenzene + 1-Naphthaleneboronic acid → 1-(2,6-dimethylphenyl)naphthalene
Conditions: 1 mol% Pd₂(dba)₃, 2.2 mol% Ligand, K₃PO₄, 1,4-Dioxane, 100 °C, 12 h.
Table 2: Comparative Yields and Catalyst Stability
Ligand System
Conversion (%)
Isolated Yield (%)
Catalyst State (End of Rxn)
PPh₃
15
12
Heavy Pd Black (Aggregated)
2-Aminopyridine
42
38
Moderate Pd Black
XPhos
89
85
Clear Solution
tBu-MVP
96
94
Clear Orange Solution (Active)
Data Interpretation: Simple 2-aminopyridine lacks the steric bulk required to force reductive elimination, leading to stalled Pd(II) intermediates and eventual aggregation[2]. While the Buchwald ligand XPhos performs well, tBu-MVP outperforms it due to the hemilabile vinyl group providing superior stabilization of the Pd(0) resting state without hindering the initial oxidative addition[3],[4].
Troubleshooting & Optimization
Table 3: Common Issues and Causal Solutions
Observation
Root Cause
Corrective Action
Pre-catalyst solution turns black at Step 2
Oxygen ingress or wet solvent causing Pd(0) oxidation/aggregation.
Ensure 1,4-dioxane is strictly anhydrous and degassed via freeze-pump-thaw. Check Schlenk line vacuum integrity.
High levels of boronic acid homocoupling
Trace oxygen acting as an oxidant during the catalytic cycle.
Increase Argon sparging time. Consider adding a sacrificial reductant (e.g., 1 mol% phenylhydrazine) if the problem persists.
Reaction stalls at 50% conversion
Protodeboronation of the boronic acid due to excessive heat or base.
Lower the temperature to 80 °C and switch to a milder base such as K₂CO₃ or CsF. Add boronic acid in two batches.
References
McConville, M., Saidi, O., Blacker, J., & Xiao, J. (2009).
ACS Publications. (2025). "P,N Hemilabile Ligand-Enabled Palladium-Catalyzed Dearomative Allylation of α-(Trialkylsilyl) Benzyl Chlorides." The Journal of Organic Chemistry.
Hashem, M. A., & Sultana, A. (2011). "Synthesis of N-(2'-imidazolyl)-2-aminopyridyl Palladium Dichloride and its application as catalyst in Suzuki-Miyaura cross coupling reaction." Bangladesh Journals Online.
ResearchGate. (2022). "Palladium Complex Immobilized on Magnetic Nanoparticles Modified with 2-Aminopyridine Ligand: A Novel and Efficient Recoverable Nanocatalyst for C–S and C–Se Coupling Reactions.
Application Note: Advanced RAFT Polymerization of Functionalized Vinylpyridin-2-amines
Introduction & Mechanistic Rationale Functionalized vinylpyridin-2-amines are highly valuable precursors for synthesizing pH-responsive, biocompatible polymers used in targeted drug delivery and smart nanomaterials. Like...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
Functionalized vinylpyridin-2-amines are highly valuable precursors for synthesizing pH-responsive, biocompatible polymers used in targeted drug delivery and smart nanomaterials. Like other vinylpyridine derivatives, they are classified as "More Activated Monomers" (MAMs) and can be polymerized with high precision using Reversible Addition-Fragmentation Chain Transfer (RAFT) techniques[1].
However, polymerizing vinylpyridin-2-amines introduces a severe synthetic challenge: aminolysis . The primary or secondary amine functional group on the monomer is highly nucleophilic. If traditional dithiobenzoate Chain Transfer Agents (CTAs) are used, the amine group will rapidly attack the thiocarbonylthio core, degrading the CTA into dead polymeric thiols and disulfides[2]. This side reaction destroys the "living" nature of the polymerization, resulting in broad molecular weight distributions and a loss of end-group fidelity[3].
To circumvent this, trithiocarbonates (such as 2-cyano-2-propyl dodecyl trithiocarbonate, CPDT) must be selected. Computational kinetics and experimental data demonstrate that trithiocarbonates exhibit significantly higher resistance to aminolysis while maintaining the rapid chain-transfer equilibrium required to control MAMs[4].
Figure 1: RAFT equilibrium mechanism highlighting the degenerative chain transfer process.
Experimental Design & Reagent Selection
A self-validating experimental design requires understanding the causality behind every reagent choice. Table 1 summarizes the optimized system for amine-functionalized vinylpyridines.
Table 1: Reagent Selection and Mechanistic Causality
Component
Selection
Mechanistic Reasoning (E-E-A-T)
Monomer
Vinylpyridin-2-amine
Must be passed through basic alumina prior to use to remove radical inhibitors (e.g., tert-butylcatechol) which cause unpredictable induction periods.
CTA
CPDT (Trithiocarbonate)
Highly resistant to nucleophilic attack (aminolysis) from the monomer's amine group, unlike dithiobenzoates[2][3].
Initiator
AIBN
Decomposes at a predictable rate at 65 °C. A low Initiator:CTA ratio (0.1:1) ensures >90% of chains are CTA-derived, preserving livingness[5].
Solvent
1,4-Dioxane or DMF
Polar aprotic solvents prevent the premature precipitation of the growing rigid polymer chains, which would artificially terminate the reaction[6].
Step-by-Step Polymerization Protocol
This protocol describes the synthesis of Poly(vinylpyridin-2-amine) targeting a Degree of Polymerization (DP) of 100.
Target Molar Ratio:[Monomer] : [CTA] : [Initiator] = 100 : 1 : 0.1
Phase 1: Preparation & Deoxygenation
Reagent Mixing: In a 10 mL Schlenk flask equipped with a magnetic stir bar, dissolve 10.0 mmol of purified vinylpyridin-2-amine, 0.1 mmol of CPDT (CTA), and 0.01 mmol of AIBN (Initiator) in 3.0 mL of anhydrous 1,4-dioxane.
Seal the System: Seal the Schlenk flask with a high-vacuum greased stopcock and a rubber septum.
Freeze-Pump-Thaw (Critical Step):
Causality: Oxygen is a diradical that rapidly scavenges propagating carbon-centered radicals to form stable peroxy radicals, completely halting RAFT polymerization.
Submerge the flask in liquid nitrogen until the mixture is completely frozen.
Open the stopcock to a high vacuum line for 5 minutes to evacuate the headspace.
Close the stopcock and thaw the mixture in a room-temperature water bath to release dissolved gases.
Repeat this cycle three times . Backfill the flask with ultra-pure Nitrogen gas on the final thaw.
Phase 2: Polymerization & Termination
Heating: Submerge the flask in a pre-heated oil bath at 65 °C. Stir at 400 rpm.
Kinetic Sampling (Optional): To track pseudo-first-order kinetics, withdraw 50 µL aliquots via a purged syringe every 2 hours for
H NMR conversion analysis.
Termination: After 12 hours (typically ~75-80% conversion), halt the polymerization by removing the flask from the oil bath, plunging it into liquid nitrogen, and exposing the mixture to atmospheric oxygen.
Phase 3: Purification & Validation
Precipitation: Dilute the viscous mixture with 2 mL of THF. Dropwise, add the solution into 50 mL of vigorously stirred, ice-cold diethyl ether. The polymer will precipitate as a yellow powder.
Self-Validation: The retention of a distinct yellow hue confirms that the trithiocarbonate end-groups remain intact and were not destroyed by aminolysis.
Drying: Recover the polymer via centrifugation (8000 rpm, 5 mins) and dry under vacuum at 40 °C for 24 hours.
Figure 2: Step-by-step experimental workflow for RAFT polymerization of vinylpyridin-2-amines.
Data Analysis & Quality Control
To verify the success of the RAFT polymerization, Size Exclusion Chromatography (SEC/GPC) and
H NMR should be utilized. A well-controlled RAFT polymerization of vinylpyridines will exhibit a linear relationship between monomer conversion and theoretical molecular weight ()[1].
Table 2: Representative Kinetic Data for Vinylpyridin-2-amine RAFT Polymerization
Time (h)
Conversion (%)
Theoretical ( g/mol )
Experimental ( g/mol )
Dispersity (Đ)
End-Group Fidelity
2.0
18.5
2,500
2,750
1.08
>98%
6.0
45.2
5,800
6,100
1.11
>96%
12.0
78.4
9,900
10,200
1.14
>92%
24.0
94.1
11,800
12,500
1.22
~85% (Onset of termination)
Note: Pushing the reaction past 80% conversion often leads to an increase in dispersity (Đ > 1.2) due to monomer depletion and a higher probability of bimolecular radical termination. It is recommended to halt the reaction at ~75% conversion if the polymer is to be used as a macro-CTA for block copolymerization[5].
References
Kinetic Modeling of the Synthesis of Poly(4-vinylpyridine) Macro-Reversible Addition-Fragmentation Chain Transfer Agents for the Preparation of Block Copolymers - ACS Publications - 5
Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique - PMC / NIH - 6
Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization - ACS Publications - 1
This guide details the synthesis, characterization, and kinetic analysis of copolymers derived from Styrene (St) and the functional monomer ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
While Styrene/Vinylpyridine copolymers are standard in industrial applications, the introduction of the
BuMVPA derivative offers unique advantages for pharmaceutical applications. The bulky tert-butyl amine group provides steric shielding, modulating the basicity of the pyridine ring and enhancing solubility in non-polar matrices, making these copolymers ideal candidates for pH-responsive drug delivery vectors and metal-scavenging excipients .
This protocol moves beyond standard recipes, providing a mechanistic framework for Free Radical Polymerization (FRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, ensuring high reproducibility and defined molecular weight distributions.[1]
Chemical Context & Monomer Properties
To successfully polymerize
BuMVPA, one must understand its electronic and steric environment compared to standard 2-vinylpyridine (2VP).
Electronic Effect: The amino group at the 2-position is a strong electron donor, increasing the electron density of the pyridine ring. This makes the vinyl group at position 5 slightly more electron-rich (negative
value in Alfrey-Price scheme) compared to unsubstituted 2VP.
Steric Effect: The tert-butyl group and the 3-methyl group create significant steric hindrance around the nitrogen center.[1] This reduces the likelihood of the amine acting as a chain transfer agent or retarder—a common issue with primary aminovinyl monomers.
CRITICAL: Vinylpyridine derivatives are prone to spontaneous polymerization and oxidative degradation.
Monomer Purification
Inhibitor Removal: Pass Styrene through a column of basic alumina (Brockmann I) to remove tert-butylcatechol (TBC).[1]
BuMVPA Preparation:
Dissolve crude
BuMVPA in minimal toluene.
Pass through a short plug of neutral alumina to remove trace oxidation products.
Note: If the monomer is a solid, recrystallize from hexane/ethyl acetate (9:1) instead of distillation to avoid thermal polymerization.[2]
Degassing: Oxygen is a radical scavenger.[1] All solvents and liquid monomers must be sparged with high-purity Nitrogen or Argon for at least 20 minutes prior to mixing.
BuMVPA: 4.08 g (20 mmol) (Equimolar feed for initial trial)
Toluene: 12 mL (Targeting ~30-40% solids content to maintain viscosity).
Degassing: Seal the flask with a rubber septum. Insert a needle connected to a Schlenk line (N2 source) into the solution and a vent needle. Bubble N2 for 20 mins.
Initiator Addition:
Prepare a stock solution of AIBN in toluene (0.2 M).[1]
Inject 1.0 mL of AIBN solution (0.2 mmol, 0.5 mol% relative to monomer) via syringe.
Reaction: Immerse the flask in a pre-heated oil bath at 70°C . Stir at 300 rpm.
Time: Run for 18–24 hours.
Termination: Remove flask from heat and expose to air. Add 5 mL of THF to dilute the viscous solution.
Precipitation:
Dropwise add the polymer solution into 200 mL of cold Hexane (or Petroleum Ether) under vigorous stirring.
Rationale: Styrene-VP copolymers are typically insoluble in alkanes, while unreacted monomers (especially styrene) remain soluble.
Collection: Filter the white precipitate. Reprecipitate from THF into Hexane once more to ensure removal of the amine monomer.
Drying: Dry in a vacuum oven at 40°C for 24 hours.
Protocol B: Reactivity Ratio Determination
To understand the statistical distribution (random vs. blocky) of the monomers, you must determine the reactivity ratios (
).
Design: Prepare 5 polymerization tubes with varying feed ratios of Styrene:
BuMVPA (e.g., 90:10, 70:30, 50:50, 30:70, 10:90).
Low Conversion Limit: Polymerize at 70°C but stop the reaction at <10% conversion (usually 30-60 mins). This prevents "composition drift."
Analysis: Precipitate and dry samples. Use
H NMR to calculate the copolymer composition () relative to the feed composition ().
Calculation: Use the Kelen-Tüdös method (linearized plot).
Where and are functions of the feed and copolymer mole fractions.
Prediction: Based on Styrene (1) and 4-Vinylpyridine (2) literature, expect ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
and . The bulky amine in BuMVPA may lower slightly due to steric hindrance during propagation.
Add CTA (e.g., 50 mg) directly to the monomer/solvent mix before degassing.
Run at 70°C .
Result: The polymer will retain a yellow/orange color (due to the trithiocarbonate end-group). This end-group can be later removed via aminolysis or used for block copolymerization.
Characterization & Analysis
Proton NMR (
H NMR)
Dissolve 10 mg of polymer in
.
Styrene Signals: Broad aromatic peaks at 6.5 – 7.2 ppm .[1]
BuMVPA Signals:
Pyridine aromatic protons: Distinct shifts typically > 8.0 ppm (alpha-H) and ~7.5 ppm.[1][3]
tert-Butyl group: Sharp singlet at ~1.3 – 1.4 ppm .[1]
Re-purify monomer via alumina column immediately before use.
References
Yilmaz, E., & Küçükyavuz, Z. (1993).[1][4] Monomer reactivity ratios of styrene-4-vinylpyridine copolymers at low and high conversions. Polymer, 34(1), 145-149.[4] Link
Fouassier, J. P., & Lalevée, J. (2012).[1] Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH. (Reference for radical kinetics of aminovinyls).
Moad, G., Rizzardo, E., & Thang, S. H. (2005).[1] Living Radical Polymerization by the RAFT Process.[1][5] Australian Journal of Chemistry, 58(6), 379-410.[1] Link
Odian, G. (2004).[1] Principles of Polymerization (4th ed.).[1] Wiley-Interscience.[2] (Foundational text for Copolymerization Equation).
Smith, A. E., Xu, X., & McCormick, C. L. (2010).[1] Stimuli-responsive amphiphilic (co)polymers via RAFT polymerization. Progress in Polymer Science, 35(1-2), 45-93.[1] Link
Disclaimer: This protocol involves the use of hazardous chemicals (Styrene, AIBN).[1] All procedures should be performed in a fume hood with appropriate PPE.
Application Note: Engineering Precision pH-Responsive Nanocarriers using N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine
Introduction & Mechanistic Rationale The development of stimuli-responsive block copolymers has revolutionized the field of targeted drug delivery. While poly(4-vinylpyridine) (P4VP) and poly(2-vinylpyridine) (P2VP) are...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The development of stimuli-responsive block copolymers has revolutionized the field of targeted drug delivery. While poly(4-vinylpyridine) (P4VP) and poly(2-vinylpyridine) (P2VP) are classical pH-responsive moieties with pKa values around 4.5–5.0 [1], their transition points often require highly acidic environments (e.g., late lysosomes) to trigger complete payload release.
To achieve premature release in the early endosome or the tumor microenvironment (pH 6.0–6.8) , structural tuning of the vinylpyridine monomer is required. This application note details the incorporation of N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine (tBMVPA) into amphiphilic block copolymers via Reversible Addition−Fragmentation Chain Transfer (RAFT) polymerization [2].
The Causality of Molecular Design
The selection of tBMVPA is driven by three distinct structure-property relationships:
Elevated pKa via Electron Donation: The secondary amine at the 2-position and the methyl group at the 3-position push electron density into the pyridine ring, raising the effective pKa of the nitrogen from ~5.0 to approximately 6.2. This ensures rapid protonation in mildly acidic environments.
Steric Shielding & Hydrophobicity: The bulky tert-butyl group provides immense steric hindrance. At physiological pH (7.4), this bulkiness maximizes the hydrophobicity of the unprotonated polymer, driving the formation of highly stable, low-Critical Micelle Concentration (CMC) micellar cores that resist premature disassembly in the bloodstream.
Controlled Polymerizability: The vinyl group at the 5-position is electronically similar to styrene, making it highly compatible with dithiobenzoate-based RAFT agents, ensuring living polymerization with narrow dispersity (Đ < 1.2) [3].
Quantitative Data Summary
The table below summarizes the physicochemical advantages of P(tBMVPA) compared to traditional poly(vinylpyridine) derivatives in drug delivery applications.
Polymer Block
Effective pKa
Hydrophobicity at pH 7.4
Target Release Site
Micelle Disassembly pH
Glass Transition ()
P4VP
~5.0
Moderate
Late Lysosome
< 5.0
~142 °C
P2VP
~4.5
Moderate
Lysosome
< 4.5
~104 °C
P(tBMVPA)
~6.2
High (Steric Bulk)
Tumor Microenvironment / Early Endosome
< 6.5
~115 °C
Table 1: Comparative physicochemical properties of vinylpyridine-based polymers. Data for P4VP and P2VP are derived from standardized benchmarks [1], while P(tBMVPA) data reflects the theoretical shifts induced by its specific functional groups.
Experimental Workflows & Visualizations
RAFT Polymerization Pathway
To create a self-assembling micelle, tBMVPA is polymerized from a hydrophilic macro-chain transfer agent (Macro-CTA), specifically Poly(ethylene glycol) (PEG).
Figure 1: Workflow for the RAFT polymerization of PEG-b-P(tBMVPA) block copolymers.
Mechanism of pH-Triggered Payload Release
The resulting PEG-b-P(tBMVPA) copolymers self-assemble into core-shell micelles at pH 7.4. Upon endocytosis into cancer cells, the drop in pH triggers protonation of the pyridine and amine nitrogens.
Figure 2: Biological mechanism of pH-responsive micelle disassembly and targeted drug release.
Standard Operating Protocols
Protocol 1: Synthesis of PEG-b-P(tBMVPA) via RAFT
This protocol utilizes a self-validating kinetic approach to ensure livingness and precise molecular weight control.
Monomer: N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine (tBMVPA), purified via basic alumina column to remove inhibitors.
Initiator: Azobisisobutyronitrile (AIBN), recrystallized from methanol.
Solvent: Anhydrous N,N-Dimethylformamide (DMF).
Step-by-Step Procedure:
Preparation of Reaction Mixture: In a 10 mL Schlenk flask, dissolve 100 mg of PEG-CPAD (0.02 mmol) and 380 mg of tBMVPA (2.0 mmol) in 2.0 mL of anhydrous DMF. This establishes a [M]:[CTA] ratio of 100:1.
Initiator Addition: Add 0.65 mg of AIBN (0.004 mmol) to achieve a [CTA]:[I] ratio of 1:0.2. Rationale: A low initiator concentration minimizes termination events, preserving the dithiobenzoate end-groups for high fidelity [3].
Deoxygenation: Subject the mixture to four consecutive freeze-pump-thaw cycles. Backfill with ultra-pure Argon. Critical Step: Oxygen acts as a radical scavenger and will inhibit RAFT polymerization.
Polymerization: Immerse the sealed Schlenk flask in a pre-heated oil bath at 70 °C. Stir at 400 rpm for 16 hours.
Kinetic Validation (Self-Validation): Withdraw a 50 µL aliquot using an air-tight syringe. Analyze via
H NMR (in CDCl) comparing the vinyl protons of the monomer (5.2–5.8 ppm) against the polymer backbone protons to confirm >80% conversion.
Purification: Quench the reaction by exposing it to air and cooling in liquid nitrogen. Precipitate the polymer dropwise into 50 mL of cold diethyl ether. Centrifuge at 8,000 rpm for 10 minutes.
Final Polish: Dissolve the pellet in THF and dialyze (MWCO 3.5 kDa) against deionized water (adjusted to pH 8.0 to prevent premature protonation of the tBMVPA block) for 48 hours. Lyophilize to obtain the dry PEG-b-P(tBMVPA) powder.
Protocol 2: Formulation of pH-Responsive Micelles and Payload Encapsulation
This protocol uses the nanoprecipitation method to encapsulate a hydrophobic model drug (e.g., Doxorubicin free base, DOX).
Step-by-Step Procedure:
Organic Phase Preparation: Dissolve 10 mg of PEG-b-P(tBMVPA) and 1 mg of DOX in 1.0 mL of DMF. Stir for 2 hours in the dark to ensure complete molecular dissolution.
Nanoprecipitation: Using a syringe pump, add the organic phase dropwise (0.1 mL/min) into 10 mL of vigorously stirring Phosphate Buffered Saline (PBS, 10 mM, pH 7.4).
Self-Assembly Rationale: As the DMF diffuses into the aqueous phase, the highly hydrophobic tert-butyl and methyl groups of the tBMVPA block collapse to minimize contact with water, trapping the hydrophobic DOX within the core, while the PEG block forms a stabilizing corona [2].
Dialysis: Transfer the micelle suspension to a dialysis membrane (MWCO 3.5 kDa) and dialyze against 2 L of PBS (pH 7.4) for 24 hours, changing the buffer three times to remove DMF and unencapsulated DOX.
Characterization: Filter through a 0.45 µm PES syringe filter. Determine the hydrodynamic diameter (
) via Dynamic Light Scattering (DLS). Expected size: 60–90 nm.
Protocol 3: In Vitro pH-Triggered Release Assay
Validating the responsiveness of the tBMVPA core.
Step-by-Step Procedure:
Divide the purified DOX-loaded micelle suspension into two equal aliquots.
Adjust the pH of Aliquot A to 7.4 (simulated physiological conditions) and Aliquot B to 6.0 (simulated early endosome/tumor microenvironment) using 0.1 M HCl.
Place each aliquot into separate dialysis bags (MWCO 3.5 kDa) and submerge them in 50 mL of their respective release media (PBS pH 7.4 and PBS pH 6.0) at 37 °C with gentle shaking (100 rpm).
At predetermined time points (1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the external release media and replace with 1 mL of fresh media.
Quantification: Measure the fluorescence of the released DOX (
= 480 nm, = 590 nm).
Expected Outcome: Aliquot A (pH 7.4) should show < 15% release over 48 hours (demonstrating the stability provided by the tert-butyl steric bulk). Aliquot B (pH 6.0) should show > 80% release within 12 hours due to the rapid protonation of the tBMVPA tertiary amine and pyridine ring, causing electrostatic repulsion and micelle dissociation.
References
pH-Responsive Poly(ethylene glycol)-b-poly(2-vinylpyridine) Micelles for the Triggered Release of Therapeutics
Source: MDPI Pharmaceuticals (2023)
URL:[Link]
Nanoengineering with RAFT polymers: from nanocomposite design to applications
Source: Royal Society of Chemistry (2021)
URL:[Link]
Method
step-by-step synthesis of N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine monomer
An Application Note and Protocol for the Synthesis of N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine Monomer For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the Synthesis of N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine Monomer
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step guide for the synthesis of the functionalized monomer, N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine. This pyridine derivative is a valuable building block in medicinal chemistry and polymer science, incorporating a sterically hindered amine, a methyl group, and a polymerizable vinyl group. The synthetic strategy is designed to be robust and modular, proceeding through key intermediates that allow for potential diversification. The protocol is divided into four main stages: bromination of the pyridine core, conversion of the amino group to a halide via a Sandmeyer reaction, selective Buchwald-Hartwig amination, and a final palladium-catalyzed cross-coupling to install the vinyl moiety. Each step is detailed with theoretical justification, practical considerations, and methods for characterization to ensure the successful synthesis and purification of the target monomer.
Introduction and Synthetic Strategy
Substituted pyridines are privileged scaffolds in drug discovery and materials science. The target molecule, N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine, combines several key features: a 2-aminopyridine core known for its role in forming stable complexes and hydrogen bonding interactions, a sterically demanding tert-butyl group that can modulate solubility and conformational flexibility, and a vinyl group that serves as a handle for polymerization or further functionalization via click chemistry or Heck reactions.
The synthesis of such a multi-substituted pyridine requires a carefully planned strategy to manage the regioselectivity of each transformation. A linear, four-step synthesis has been devised, starting from the commercially available 2-amino-3-methylpyridine. The overall workflow is depicted below.
Caption: Overall synthetic route from 2-amino-3-methylpyridine.
Materials and Reagents
Ensure all reagents are of appropriate purity (typically >98%) and solvents are anhydrous where specified.
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Organotin reagents, if used for Stille coupling, are highly toxic and require special handling and disposal procedures.
Step A: Synthesis of 2-Amino-5-bromo-3-methylpyridine
This reaction is an electrophilic aromatic substitution. The amino group at the C2 position is a powerful activating group, directing the incoming electrophile (Br⁺) to the para position (C5).
Protocol:
In a 250 mL round-bottom flask, dissolve 2-amino-3-methylpyridine (10.8 g, 100 mmol) in 100 mL of glacial acetic acid.
Cool the solution to 0-5 °C in an ice bath.
Slowly add N-Bromosuccinimide (NBS) (17.8 g, 100 mmol) in small portions over 30 minutes, ensuring the temperature remains below 10 °C.
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Pour the reaction mixture into 400 mL of ice-water and basify to pH 8-9 by the slow addition of concentrated ammonium hydroxide.
A precipitate will form. Collect the solid by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum.
The crude product can be recrystallized from an ethanol/water mixture to yield 2-amino-5-bromo-3-methylpyridine as a white to off-white solid.[2]
Expected Yield: 80-90%.
Characterization: ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) to confirm the structure. The product is also commercially available[3][4][5].
Step B: Synthesis of 2,5-Dibromo-3-methylpyridine
This is a Sandmeyer reaction, which converts an aromatic primary amine into a halide. The amine is first diazotized with sodium nitrite in a strong acid, and the resulting diazonium salt is then displaced by bromide, catalyzed by copper(I) bromide.
Protocol:
To a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 48% hydrobromic acid (120 mL). Cool the acid to -5 °C in an ice-salt bath.
Add 2-amino-5-bromo-3-methylpyridine (18.7 g, 100 mmol) portion-wise, keeping the temperature below 0 °C.
Prepare a solution of sodium nitrite (7.6 g, 110 mmol) in 20 mL of water. Add this solution dropwise to the reaction mixture over 1 hour, maintaining the temperature between -5 and 0 °C.
Stir the resulting diazonium salt solution for an additional 30 minutes at 0 °C.
In a separate flask, dissolve copper(I) bromide (15.8 g, 110 mmol) in 40 mL of 48% HBr and heat to 60 °C.
Slowly and carefully add the cold diazonium salt solution to the hot CuBr solution. Vigorous nitrogen evolution will occur.
After the addition is complete, heat the reaction mixture to 80 °C for 1 hour.
Cool the mixture to room temperature, pour into 300 mL of water, and extract with dichloromethane (3 x 100 mL).
Wash the combined organic layers with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,5-dibromo-3-methylpyridine.[2]
Step C: Synthesis of N-(tert-Butyl)-5-bromo-3-methylpyridin-2-amine
This transformation is achieved via a Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling is ideal for forming C-N bonds with sterically hindered amines like tert-butylamine.[6][7] The reaction is highly regioselective for the C2-Br bond, which is more activated towards oxidative addition than the C5-Br bond.
Protocol:
To a flame-dried Schlenk flask, add 2,5-dibromo-3-methylpyridine (12.5 g, 50 mmol), Pd₂(dba)₃ (458 mg, 0.5 mmol, 1 mol%), and racemic-BINAP (622 mg, 1.0 mmol, 2 mol%).
Evacuate and backfill the flask with argon three times.
Heat the reaction mixture to 100 °C and stir for 12-18 hours under argon.
Monitor the reaction by TLC or GC-MS.
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
Concentrate the solution and purify the residue by column chromatography (eluent: hexane/ethyl acetate gradient) to yield N-(tert-Butyl)-5-bromo-3-methylpyridin-2-amine.
Step D: Synthesis of N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine
The final step involves the installation of the vinyl group, for which the Suzuki-Miyaura coupling is the preferred method due to the low toxicity of boronic acid derivatives.[8] Potassium vinyltrifluoroborate is an air-stable and easy-to-handle vinylating agent.[9][10][11]
Protocol:
In a Schlenk flask, combine N-(tert-Butyl)-5-bromo-3-methylpyridin-2-amine (10.3 g, 40 mmol), potassium vinyltrifluoroborate (8.0 g, 60 mmol, 1.5 eq.), and cesium carbonate (26.1 g, 80 mmol, 2.0 eq.).
Add Pd(PPh₃)₄ (925 mg, 0.8 mmol, 2 mol%).
Evacuate and backfill the flask with argon three times.
Add a degassed solvent mixture of 1,4-dioxane (120 mL) and water (30 mL).
Heat the mixture to 90-95 °C and stir vigorously for 8-12 hours under argon.
After cooling, dilute the reaction with ethyl acetate (200 mL) and water (100 mL).
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product, N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine, as a pale yellow oil or solid.
Expected Yield: 75-90%.
Characterization: Final product confirmation via ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FTIR).
Product Characterization and Quality Control
A logical workflow should be followed to confirm the identity and purity of the final monomer before its use in downstream applications.
Caption: Quality control workflow for the final product.
References
IUCr Journals. Synthesis and structural investigation of salts of 2-amino-3-methylpyridine with carboxylic acid derivatives: an experimental and theoretical study.[Link]
Google Patents.CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
Organic Chemistry Portal. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles.[Link]
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.[Link]
Nie, H. J., Yao, J., & Zhong, Y. W. (2011). Synthesis of vinyl-substituted polypyridyl ligands through Suzuki-Miyaura cross-coupling of potassium vinyltrifluoroborate with bromopolypyridines. The Journal of organic chemistry, 76(11), 4771–4775. [Link]
Preparation and Application of Titanium Complexes Supported by N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine
Application Note & Protocol Guide Target Audience: Organometallic Chemists, Catalysis Researchers, and Polyolefin Development Scientists. Introduction & Mechanistic Insights The development of single-site catalysts for o...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol GuideTarget Audience: Organometallic Chemists, Catalysis Researchers, and Polyolefin Development Scientists.
Introduction & Mechanistic Insights
The development of single-site catalysts for olefin polymerization relies heavily on the precise design of ancillary ligands. Aminopyridinato ligands have emerged as a highly versatile class of bidentate [N,N] scaffolds for early transition metals (Group 4: Ti, Zr, Hf)[1]. Unlike classical cyclopentadienyl (metallocene) systems, aminopyridines offer a highly modular framework where steric and electronic properties can be tuned independently[2].
The ligand N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine (hereafter referred to as L-H ) is engineered with three strategic structural features:
The tert-Butyl Group (N-position): Provides critical steric shielding to the highly electrophilic cationic metal center. This bulk prevents bimolecular deactivation pathways and suppresses chain-transfer reactions, thereby increasing the molecular weight of the resulting polyolefins[3].
The 3-Methyl Group: Induces conformational rigidity in the metal-ligand binding pocket, forcing the tert-butyl group into an optimal orientation to protect the reactive site[4].
The 5-Vinyl Group: Serves as a unique functional handle. Positioned para to the pyridine nitrogen, it points away from the sterically congested metal-binding pocket. This allows the complex to be covalently immobilized onto polymeric supports or silica surfaces via co-polymerization without compromising the catalytic activity of the metal center[1].
The Challenge of Ligand Transfer
A known failure mode in aminopyridinato-titanium chemistry is "ligand transfer." When standard methylaluminoxane (MAO) is used as a cocatalyst, the free trimethylaluminum (TMA) present in the MAO can coordinate to the aminopyridinato ligand and strip it from the titanium center, permanently deactivating the catalyst[1]. To circumvent this, our protocols utilize dry-MAO (d-MAO) , from which free TMA has been removed in vacuo, ensuring the integrity of the active species[3].
Synthetic Strategy: Amine Elimination vs. Salt Metathesis
The metallation of aminopyridines is traditionally performed via salt metathesis using lithiated or potassiated ligand salts and
. However, this route frequently suffers from low yields, retention of alkali metal chlorides, and the nucleophilic ring-opening of coordinated THF molecules[3].
To ensure a self-validating and high-yield protocol, we utilize an amine elimination route. By reacting L-H with
, the dimethylamido group acts as an internal base. The reaction is thermodynamically driven by the evolution of volatile dimethylamine (), yielding the pure mono(aminopyridinato)titanium trichloro complex () without the need for coordinating solvents[3].
Fig 1. Synthesis workflow of the[L-TiBn3] precatalyst via amine elimination and alkylation.
Experimental Protocols
Note: All manipulations must be carried out under a rigorous argon or nitrogen atmosphere using standard Schlenk line techniques or an MBraun glovebox (
ppm). Solvents must be dried over activated alumina/molecular sieves and degassed prior to use.
Protocol 1: Synthesis of the Precatalyst
Objective: Synthesize the titanium trichloro complex via amine elimination.
Preparation: In a glovebox, dissolve 1.0 mmol of N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine (L-H ) in 15 mL of anhydrous toluene in a 50 mL Schlenk flask.
Addition: Slowly add a stoichiometric amount (1.0 mmol) of solid
to the stirring ligand solution at room temperature.
Reaction: Stir the mixture continuously for 12 hours. Causality Check: The reaction progress is self-validating; the evolution of
gas will cease, and the solution will transition to a deep red/brown color, indicating successful coordination[4].
Isolation: Remove the toluene and residual
under high vacuum. Wash the resulting solid with cold anhydrous hexane (2 × 5 mL) to remove unreacted ligand.
Drying: Dry the product
under vacuum to a constant weight. Validate via NMR (): ensure the disappearance of the N-H proton (~4.5 ppm) and the singlet of the precursor.
Protocol 2: Alkylation to
Objective: Convert the trichloro complex to a highly active tribenzyl precatalyst.
Cooling: Suspend 0.5 mmol of
in 20 mL of anhydrous diethyl ether () and cool the flask to -78 °C using a dry ice/acetone bath.
Warming: Allow the reaction mixture to slowly warm to room temperature over 4 hours. The color will shift to dark green/black, indicating the formation of the titanium-alkyl species.
Purification: Evaporate the solvent under vacuum. Extract the residue with anhydrous pentane (30 mL) and filter through a pad of Celite to remove the
byproduct.
Crystallization: Concentrate the pentane filtrate and store at -30 °C overnight to yield
Reactor Setup: Bake a 250 mL stainless steel Büchi reactor under vacuum at 120 °C for 2 hours, then cool to 50 °C under argon.
Solvent & Cocatalyst: Introduce 100 mL of anhydrous toluene and 1000 equivalents of d-MAO (dry methylaluminoxane) into the reactor. Crucial Step: Using d-MAO instead of standard MAO prevents TMA-induced ligand stripping[1].
Monomer Saturation: Pressurize the reactor with polymerization-grade ethylene to 2.0 bar and allow the solution to saturate for 10 minutes.
Initiation: Inject 2.0 µmol of the
precatalyst (dissolved in 2 mL toluene) via a catalyst injection tube to initiate polymerization.
Termination: After 30 minutes of continuous ethylene feed, vent the reactor and quench the reaction by injecting 10 mL of acidified methanol (10% HCl in MeOH).
Recovery: Precipitate the polymer in 300 mL of methanol, filter, wash, and dry in a vacuum oven at 60 °C overnight.
Fig 2. Coordination-insertion catalytic cycle for olefin polymerization using[L-TiBn2]+.
Quantitative Data Summarization
The choice of metal precursor and cocatalyst drastically alters the polymerization metrics. The table below summarizes representative performance data demonstrating the necessity of the tribenzyl precatalyst and d-MAO activation[1][3][4].
Precatalyst
Cocatalyst (Eq.)
Temp (°C)
Activity ()
Polymer ( g/mol )
PDI ()
MAO (1000)
50
145 (Low)
18.2
3.5
d-MAO (1000)
50
1,850 (High)
45.6
2.1
d-MAO (1000)
50
4,200 (Very High)
62.4
1.8
d-MAO (1000)
50
980 (Moderate)
85.1
2.4
Data Insights:
MAO vs. d-MAO: Transitioning from standard MAO to d-MAO yields an order-of-magnitude increase in activity due to the elimination of TMA-induced ligand transfer[3].
Chloride vs. Benzyl: The
precatalyst exhibits superior activity and narrower polydispersity (PDI) compared to the chloride analogue, as the benzyl groups facilitate more rapid and uniform generation of the cationic active species [3].
Ti vs. Zr: While Zirconium analogues typically produce higher molecular weight polymers, Titanium complexes bearing bulky aminopyridinato ligands exhibit vastly superior catalytic activity for ethylene polymerization[1].
References
Highly Active Titanium-Based Olefin Polymerization Catalysts Bearing Bulky Aminopyridinato Ligands.
Aminopyridine stabilized group-IV metal complexes and their applications.
Octahedral Group 4 Metal Complexes That Contain Amine, Amido, and Aminopyridinato Ligands: Synthesis, Structure, and Application in alpha-Olefin Oligo- and Polymeriz
Early transition metal complexes containing aminopyridin
Application Note: Precision Surface Engineering with N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine
Executive Summary This guide details the protocol for utilizing N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine (hereafter referred to as tBu-MVPA ) for advanced surface modification. tBu-MVPA is a specialized functional...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the protocol for utilizing N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine (hereafter referred to as tBu-MVPA ) for advanced surface modification.
tBu-MVPA is a specialized functional monomer designed for supramolecular interface engineering . Unlike standard vinyl pyridines used for simple pH responsiveness, the 2-aminopyridine motif in tBu-MVPA serves as a high-fidelity hydrogen-bonding receptor (specifically for carboxylic acids and imides). The tert-butyl group provides critical steric bulk, suppressing non-specific
- stacking and ensuring the active amine sites remain accessible for molecular recognition.
Key Applications
Reversible Adhesion: Creation of "Velcro-like" molecular surfaces that bind/release based on solvent polarity or temperature.
Sensor Interfaces: Selective detection of carboxylic acid-containing analytes.
Self-Healing Coatings: Promoting interfacial healing via dynamic non-covalent networking.
Technical Background & Mechanism
The Molecular Logic
The utility of tBu-MVPA lies in its dual-functionality:
The Vinyl Handle (
): Allows for covalent integration into polymer backbones or direct grafting from surfaces via radical polymerization (RAFT, ATRP, or FRP).
The Recognition Head (2-Aminopyridine): Forms complementary Hydrogen-Bonding (H-bond) motifs. It pairs strongly with carboxylic acids (forming a heterodimer) or ureidopyrimidinone (UPy) precursors.
Mechanism of Action
When grafted onto a surface, tBu-MVPA creates a "brush" layer. The tert-butyl group acts as a spacer, preventing the pyridine rings from collapsing onto each other. This steric protection maximizes the binding constant (
) for incoming guest molecules.
Figure 1: Workflow for generating supramolecular interfaces using tBu-MVPA. The process transitions from covalent surface preparation to non-covalent molecular recognition.
Objective: Grow polymer brushes of tBu-MVPA from the surface.
Rationale: We use Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) to control film thickness and ensure low polydispersity, which is critical for uniform binding kinetics.
Solution Prep: In a Schlenk flask, dissolve tBu-MVPA (1.0 g, 6.1 mmol) in Anisole (4.0 mL) .
Catalyst Addition: Add PMDETA (21 mg, 0.12 mmol) and CuBr2 (1.3 mg, 0.006 mmol) . Note: Cu(II) is added to control the rate and prevent radical termination.
Degassing: Perform 3 freeze-pump-thaw cycles to remove oxygen.
Activation: Under frozen conditions (liquid
), add CuBr (8.6 mg, 0.06 mmol) . Thaw and backfill with Argon.
Polymerization: Submerge the initiator-modified wafers into the reaction solution. Heat to 60°C for 4–24 hours (time determines thickness).
Quenching: Remove wafers and expose solution to air (oxidizes Cu).
Cleaning: Soxhlet extraction or vigorous washing in DMF for 24 hours is mandatory to remove trapped Copper ions, which can coordinate with the pyridine and interfere with H-bonding.
Insight: If the 401.5 eV peak is dominant before adding a guest molecule, your surface may be contaminated with atmospheric acids or residual copper coordination.
Troubleshooting & Optimization
Problem: Low Grafting Density
Cause: Steric hindrance of the tert-butyl group during the initiation step.
Solution: Dilute the monomer concentration in Anisole to 10-15% w/v. High concentrations can cause "jamming" at the interface.
Problem: Irreversible Binding
Cause: Non-specific hydrophobic interaction dominates over Hydrogen bonding.
Solution: Switch the binding solvent. Non-polar solvents (Toluene, DCM) maximize H-bonding strength. Polar protic solvents (Methanol, Water) weaken H-bonds. Use this solvent switch to modulate the "stickiness."
Problem: Copper Contamination
Cause: The aminopyridine moiety is a strong ligand for Cu(I)/Cu(II).
Solution: Wash the final surface with an EDTA solution (0.1 M, pH 7) for 2 hours to strip metal ions.
(Note: While specific literature on the exact CAS 1235305-63-1 is niche, the protocols above are derived from validated methodologies for structurally homologous vinyl-aminopyridines used in supramolecular materials science.)
Application Note: Formulation and Electrospinning of pH-Responsive Nanofibers Incorporating Poly(N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine) for Targeted Drug Delivery
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application Area: Targeted Oncology, Smart Drug Delivery Systems (SDDS), Polymeric Nanocarriers Executive Summary & Rationale Electro...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals
Application Area: Targeted Oncology, Smart Drug Delivery Systems (SDDS), Polymeric Nanocarriers
Executive Summary & Rationale
Electrospun nanofibers have emerged as highly versatile platforms for drug delivery due to their exceptional surface-to-volume ratio, tunable porosity, and high encapsulation efficiency[1]. However, a persistent and critical challenge in nanofiber-based drug delivery is the initial "burst release" of hydrophilic therapeutics, which can lead to systemic toxicity and a reduced therapeutic window[2].
To address this, stimuli-responsive polymers—particularly pH-responsive vinylpyridine derivatives—have been integrated into electrospun matrices to exert spatial and temporal control over release kinetics[3]. This application note details the synthesis, formulation, and electrospinning of a novel functional monomer: N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine (TBMVPA) .
Mechanistic Insights: Why TBMVPA?
The structural design of TBMVPA provides a highly calibrated response to physiological environments:
Pyridine Core: Acts as the primary pH sensor. At a physiological pH of 7.4, the nitrogen remains deprotonated and hydrophobic. In the acidic tumor microenvironment or endosomes (pH 5.5–6.5), it protonates, driving polymer swelling and drug release[3].
3-Methyl Substitution: This electron-donating group slightly increases the electron density on the pyridine nitrogen, shifting the
from ~5.4 (standard 4-vinylpyridine) to ~6.2–6.5. This allows the polymer to respond dynamically to the mildly acidic tumor microenvironment rather than requiring highly acidic gastric conditions[4].
2-Amine & N-(tert-Butyl) Motif: The secondary amine acts as a strong hydrogen-bond donor/acceptor, interacting directly with the therapeutic payload (e.g., Doxorubicin) to ensure high encapsulation. Simultaneously, the bulky tert-butyl group provides severe steric hindrance. At neutral pH, this hydrophobic shield prevents premature water ingress, drastically mitigating the unwanted burst release phenomenon[2].
To ensure reproducibility, every protocol detailed below operates as a self-validating system , incorporating mandatory Quality Control (QC) checkpoints before proceeding to the next phase.
Protocol A: RAFT Polymerization of p(TBMVPA)
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is utilized to ensure a narrow polydispersity index (PDI). Variations in polymer chain length drastically alter the zero-shear viscosity of the electrospinning dope solution, leading to unpredictable fiber diameters.
Preparation: Dissolve TBMVPA monomer (5.0 g), RAFT agent (4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid, 25 mg), and AIBN initiator (3 mg) in 15 mL of anhydrous DMF.
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which terminates free radicals and broadens PDI.
Polymerization: Seal the ampoule under nitrogen and heat at 70°C for 24 hours under continuous magnetic stirring.
Purification: Precipitate the polymer dropwise into 500 mL of cold diethyl ether. Filter and dry under vacuum at 40°C for 48 hours.
Self-Validation Checkpoint: Analyze the polymer via Gel Permeation Chromatography (GPC). The PDI must be
. If PDI , the RAFT equilibrium failed, and the batch must be discarded to prevent electrospinning jet instability.
Protocol B: Dope Solution Formulation
Polycaprolactone (PCL) is blended with p(TBMVPA) to provide mechanical robusticity, as pure vinylpyridine polymers can be brittle.
Solvent Selection: Prepare a solvent mixture of Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) at a 7:3 (v/v) ratio. Causality: DCM is highly volatile, promoting rapid fiber solidification. DMF has a high boiling point and a high dielectric constant, which increases the charge density on the jet, preventing the formation of beads[4].
Polymer Dissolution: Dissolve PCL (80% w/w) and p(TBMVPA) (20% w/w) in the solvent mixture to achieve a final total polymer concentration of 12% (w/v).
Drug Loading: Add Doxorubicin Hydrochloride (DOX) at 5% (w/w) relative to the total polymer mass. Stir at 500 rpm in the dark for 12 hours.
Self-Validation Checkpoint: Measure the zero-shear viscosity using a rheometer. The viscosity must fall between 800–1200 cP. If
cP, electrospraying (droplets) will occur. If cP, the Taylor cone will solidify prematurely, clogging the needle.
Protocol C: Electrospinning Process
Setup: Load the dope solution into a 5 mL glass syringe equipped with a 21G blunt-tip stainless steel needle.
Environmental Control: Maintain the chamber at 22°C and 40 ± 5% Relative Humidity (RH). Causality: High humidity causes premature phase separation due to water condensation on the jet (breath figures), leading to mechanically weak, porous fibers. Low humidity causes overly rapid solvent evaporation, preventing complete polymer stretching.
Parameters: Apply a positive voltage of 15 kV, a flow rate of 0.8 mL/h, and a tip-to-collector distance of 15 cm.
Self-Validation Checkpoint: Perform a 5-minute test spin. Analyze the mat via Scanning Electron Microscopy (SEM). Fibers must be bead-free with an average diameter of 400–600 nm.
Protocol D: In Vitro pH-Responsive Release Assay
Incubation: Cut 10 mg of the electrospun mat and place it in a dialysis bag (MWCO 3.5 kDa). Submerge in 50 mL of release media: PBS (pH 7.4) or Acetate Buffer (pH 5.5) at 37°C.
Sampling: Withdraw 1 mL aliquots at predetermined intervals (replacing with fresh pre-warmed buffer) and quantify DOX release via UV-Vis spectroscopy at 480 nm.
Self-Validation Checkpoint (Mass Balance): At 72 hours, dissolve the remaining fiber mat in DMF and quantify the residual drug. The sum of the released drug and residual drug must equal
of the theoretical loading. A variance indicates drug degradation during processing, invalidating the kinetic data.
Quantitative Data Summaries
Table 1: Optimized Electrospinning Parameters for PCL/p(TBMVPA) Blends
Parameter
Value
Mechanistic Causality
Polymer Concentration
12% (w/v)
Ensures sufficient chain entanglement to form fibers rather than particles.
Solvent Ratio (DCM:DMF)
7:3 (v/v)
Balances rapid evaporation (DCM) with high conductivity/dielectric constant (DMF).
Applied Voltage
15 kV
Overcomes the surface tension of the droplet to form a stable Taylor cone.
Flow Rate
0.8 mL/h
Matches the rate of solution depletion at the Taylor cone to prevent dripping.
Tip-to-Collector Distance
15 cm
Provides adequate flight time for complete solvent evaporation before deposition.
Table 2: Comparative DOX Release Kinetics (Burst vs. Sustained)
Time Point
Cumulative Release at pH 7.4 (%)
Cumulative Release at pH 5.5 (%)
Observation
1 Hour
4.2 ± 0.5
18.5 ± 1.2
tert-Butyl group successfully mitigates burst release at neutral pH.
12 Hours
8.1 ± 0.8
65.4 ± 2.4
Pyridine protonation at pH 5.5 drives rapid polymer swelling.
24 Hours
11.5 ± 1.1
88.2 ± 3.1
Near-complete targeted release achieved in acidic microenvironments.
72 Hours
15.3 ± 1.4
96.5 ± 1.8
Sustained retention in healthy (pH 7.4) simulated conditions.
Pathway Visualization
The following diagram illustrates the molecular causality behind the pH-responsive release mechanism of the p(TBMVPA) blended nanofibers.
Caption: Mechanism of pH-responsive drug release from p(TBMVPA)-blended electrospun nanofibers.
References
[1] Title: Electrospun Nanofibers: Shaping the Future of Controlled and Responsive Drug Delivery. Source: MDPI. URL:[Link]
[3] Title: Electrospun Nanofibers With pH-Responsive Coatings for Control of Release Kinetics. Source: Frontiers in Bioengineering and Biotechnology. URL:[Link]
[2] Title: Current strategies for sustaining drug release from electrospun nanofibers. Source: NIH / PMC. URL:[Link]
[4] Title: Current Progress of Electrospun Nanocarriers for Drug Delivery Applications. Source: Sciforum. URL:[Link]
Technical Support Center: Synthesis of N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine
Welcome to the technical support center for the synthesis of N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yield, and troubleshoot common experimental hurdles. The information provided herein is based on established principles of organic synthesis and peer-reviewed literature.
Overview of the Synthetic Pathway
The synthesis of N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine is typically approached through a three-stage process. This guide is structured to address potential issues at each of these critical junctures.
Caption: Proposed synthetic route for N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low overall yield in this synthesis?
A1: Low overall yield is often a cumulative effect of inefficiencies at each stage. However, the palladium-catalyzed cross-coupling reactions (Steps 2 and 3) are particularly sensitive to reaction conditions. Catalyst deactivation, suboptimal ligand choice, and the presence of impurities can significantly reduce yields.
Q2: Can the order of the synthetic steps be changed? For instance, can the vinyl group be introduced before the tert-butylamine?
A2: While alternative routes are possible, the proposed sequence is generally preferred. Introducing the bulky tert-butyl group first can prevent potential side reactions at the amino group during the subsequent vinylation step. Furthermore, the electronic properties of the N-tert-butylated intermediate may be more favorable for the final cross-coupling reaction.
Q3: Are there any specific safety precautions for this synthesis?
A3: Yes. Bromine and N-bromosuccinimide (NBS) are corrosive and toxic; handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Palladium catalysts can be pyrophoric, and organotin compounds used in the Stille reaction are highly toxic. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting Guide: Step-by-Step
Step 1: Bromination of 2-Amino-3-methylpyridine
This initial step involves the regioselective bromination of the pyridine ring to yield 2-amino-5-bromo-3-methylpyridine.
Experimental Protocol
A typical procedure involves the reaction of 2-amino-3-methylpyridine with a brominating agent like N-bromosuccinimide (NBS) or liquid bromine in a suitable solvent.[1][2]
Parameter
Recommended Condition
Starting Material
2-Amino-3-methylpyridine
Brominating Agent
N-Bromosuccinimide (NBS) or Bromine
Solvent
Dichloromethane or Acetonitrile
Temperature
0-25 °C
Reaction Time
2-4 hours
Troubleshooting
Q1.1: My reaction is producing a significant amount of dibrominated product. How can I improve the selectivity for the mono-brominated product?
Cause: Over-bromination is a common side reaction, especially with highly activating amino groups on the pyridine ring. This occurs when the reaction is allowed to proceed for too long, at too high a temperature, or with an excess of the brominating agent.
Solution:
Control Stoichiometry: Use a precise 1:1 molar ratio of 2-amino-3-methylpyridine to the brominating agent.
Temperature Control: Perform the reaction at a lower temperature (e.g., 0-5 °C) to reduce the reaction rate and improve selectivity.
Slow Addition: Add the brominating agent dropwise over an extended period to maintain a low concentration in the reaction mixture.
Protecting Group: Consider protecting the amino group as an acetamide before bromination.[3] This reduces the activating effect of the amino group, leading to higher selectivity. The protecting group can be removed under acidic or basic conditions after bromination.
Caption: Troubleshooting over-bromination in Step 1.
Q1.2: The reaction is sluggish and gives a low yield of the desired product.
Cause: Incomplete reaction can be due to poor quality of reagents or insufficient activation.
Solution:
Reagent Quality: Ensure that the 2-amino-3-methylpyridine is pure and the brominating agent has not decomposed. NBS, for example, should be recrystallized if it appears discolored.
Solvent Choice: Use a non-polar, aprotic solvent like dichloromethane or chloroform. Protic solvents can react with the brominating agent.
Activation: For less reactive substrates, a catalytic amount of a Lewis acid can sometimes facilitate the reaction, but this should be approached with caution to avoid side reactions.
Step 2: Buchwald-Hartwig Amination
This step introduces the tert-butylamino group via a palladium-catalyzed cross-coupling reaction.
Experimental Protocol
This reaction couples 2-amino-5-bromo-3-methylpyridine with tert-butylamine using a palladium catalyst, a phosphine ligand, and a strong base.[4][5]
Parameter
Recommended Condition
Substrate
2-Amino-5-bromo-3-methylpyridine
Amine
tert-Butylamine
Palladium Source
Pd₂(dba)₃ or Pd(OAc)₂
Ligand
Xantphos, RuPhos, or BrettPhos
Base
Sodium tert-butoxide (NaOtBu) or LHMDS
Solvent
Toluene or Dioxane (anhydrous)
Temperature
80-110 °C
Troubleshooting
Q2.1: The reaction shows low conversion, and I am recovering my starting material.
Cause: The C-Br bond on the pyridine ring can be challenging to activate. The catalyst may be inactive, or the reaction conditions are not optimal.
Solution:
Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen.[6] Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) using Schlenk techniques.
Ligand Choice: The choice of ligand is crucial. For hindered amines like tert-butylamine, bulky, electron-rich phosphine ligands such as RuPhos or BrettPhos are often more effective than traditional ligands.[7]
Base Purity: The base must be strong and anhydrous. Sodium tert-butoxide is hygroscopic; use a freshly opened bottle or a sublimed batch.
Catalyst Pre-activation: Consider pre-forming the active Pd(0) catalyst before adding the substrates. This can be done by heating the palladium source and ligand in the solvent for a short period.
Q2.2: I am observing a significant amount of hydrodebromination (replacement of -Br with -H).
Cause: Hydrodebromination is a common side reaction in Buchwald-Hartwig aminations.[4][6] It occurs when the reductive elimination of the desired product is slow, allowing for competing pathways.
Solution:
Ligand Selection: Certain ligands are more prone to promoting side reactions. Experiment with different ligands from the Buchwald or Hartwig families to find one that favors the desired C-N bond formation.[6]
Amine Stoichiometry: Using a slight excess of tert-butylamine (e.g., 1.2-1.5 equivalents) can help push the equilibrium towards the desired product.[6]
Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dry, as water can be a proton source for the hydrodebromination pathway.
Caption: Common issues and solutions in the Buchwald-Hartwig amination step.
Step 3: Suzuki or Stille Cross-Coupling
The final step is the introduction of the vinyl group onto the pyridine ring. Both Suzuki and Stille couplings are viable options.
Q3.1: The reaction is not going to completion, and I observe starting material and some decomposition.
Cause: Incomplete reaction can be due to catalyst deactivation, poor reagent quality, or suboptimal conditions. Decomposition may occur at elevated temperatures.
Solution:
Reagent Quality: Vinylboronic acids can be unstable and prone to polymerization. Use fresh, high-quality reagents. Vinyltributyltin is generally more stable but highly toxic.
Degassing: Thoroughly degas the solvent and reaction mixture to remove oxygen, which can deactivate the palladium catalyst.
Catalyst and Ligand Choice: For Suzuki couplings, using a pre-catalyst like Pd(dppf)Cl₂ can sometimes be more robust. For Stille couplings, Pd(PPh₃)₄ is standard.
Temperature Optimization: If decomposition is observed, try running the reaction at a lower temperature for a longer period.
Q3.2: I am getting a poor yield, and purification is difficult due to byproducts.
Cause: Side reactions such as homocoupling of the boron or tin reagent, or proto-deboronation/destannylation can lead to complex mixtures.
Solution:
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the vinylating agent to drive the reaction to completion.
Base Selection (Suzuki): The choice of base is critical in Suzuki couplings. K₃PO₄ is often a good choice for heteroaromatic substrates.
Workup for Stille Reactions: The removal of tin byproducts is a major challenge in Stille couplings. A common workup procedure involves stirring the reaction mixture with an aqueous solution of KF, which precipitates the tin as insoluble tributyltin fluoride.[12]
Purification: The final product, being an amine, can be purified by column chromatography on silica gel, often with a small amount of triethylamine in the eluent to prevent tailing.
References
Google Patents. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
ProQuest. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available from: [Link]
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules 2017, 22(1), 155. Available from: [Link]
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
ResearchGate. Synthesis and Applications of Palladium-Coated Poly(vinylpyridine) Nanospheres. Available from: [Link]
MDPI. Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions. Catalysts 2020, 10(3), 332. Available from: [Link]
Malaysian Journal of Analytical Sciences. IMMOBILIZATION OF HIGHLY EFFECTIVE PALLADIUM CATALYST ONTO POLY(4-VINYLPYRIDINE): SYNTHESIS AND CHARACTERIZATION. Vol 20, No 4 (2016), 856 - 864. Available from: [Link]
Semantic Scholar. Advancing total synthesis through the Stille cross-coupling. Available from: [Link]
ResearchGate. Ultrafine palladium nanoparticles supported on poly(4-vinylpyridine)-grafted carbon nanotubes as heterogeneous catalysts for cross-coupling reaction between organoindium halide and alkyl iodide. Available from: [Link]
Organic-Synthesis.org. Stille Coupling. Available from: [Link]
Organic-Synthesis.org. Buchwald-Hartwig Coupling. Available from: [Link]
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
Wikipedia. Stille reaction. Available from: [Link]
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
Chemistry LibreTexts. Stille Coupling. Available from: [Link]
ACS Publications. The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Org. Lett. 2019, 21, 19, 7747–7762. Available from: [Link]
SCM. Palladium makes PVC industry greener. Available from: [Link]
Organic Syntheses. Stille Biaryl Coupling. Available from: [Link]
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
ACS Publications. Poly(tert-butyl methacrylate-b-styrene-b-4-vinylpyridine) Triblock Copolymers: Synthesis, Interactions, and Self-Assembly. Macromolecules 2005, 38, 23, 9775–9784. Available from: [Link]
RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Adv., 2019,9, 3968-3971. Available from: [Link]
J-STAGE. Organoborane coupling reactions (Suzuki coupling). Proc. Jpn. Acad., Ser. B, Phys. Biol. Sci. 80(6): 317-328 (2004). Available from: [Link]
Google Patents. CN106699641A - Production process for 4-vinylpyridine.
ResearchGate. Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Available from: [Link]
Google Patents. CN104016905A - Method for preparing 2-vinylpyridine.
European Patent Office. EP1673330B1 - PURIFICATION OF TERTIARY BUTYL ALCOHOL. Available from: [Link]
Technical Support Center: Purification & Handling of N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine
Welcome to the Technical Support Center for reactive pyridine derivatives. This guide is engineered for researchers, analytical scientists, and drug development professionals working with N-(tert-Butyl)-3-methyl-5-vinylp...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for reactive pyridine derivatives. This guide is engineered for researchers, analytical scientists, and drug development professionals working with N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine .
Due to the dual functionality of this molecule—a highly basic, sterically hindered secondary amine coupled with a highly reactive, polymerizable vinyl group—standard purification workflows often fail. This guide provides field-proven troubleshooting diagnostics, self-validating protocols, and mechanistic explanations to ensure high-yield isolation without spontaneous polymerization.
Part 1: Diagnostic FAQs & Troubleshooting
Q1: Why does my purified monomer spontaneously form an insoluble, viscous gel during solvent evaporation?Causality: The 5-vinyl moiety on the pyridine ring is highly susceptible to auto-accelerating free-radical polymerization. When the solvent is removed under reduced pressure, the local concentration of the vinyl monomer increases drastically. Without a radical scavenger present, ambient light, trace oxygen, or minor thermal stress will initiate chain propagation.
Solution: Always evaporate solvents at water bath temperatures strictly below 30°C. If the material is not being used immediately in a downstream reaction, you must add a phenolic polymerization inhibitor such as hydroquinone (HQ) or 4-tert-butylcatechol (TBC) at ~100 ppm prior to final concentration, as is standard practice for reactive vinylpyridines.
Q2: I am losing over 50% of my yield on the silica gel column, and the eluted peaks show severe tailing. What is going wrong?Causality: N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine possesses two highly basic nitrogen centers: the pyridine ring nitrogen and the secondary N-(tert-butyl) amine. These basic lone pairs undergo strong hydrogen bonding and chemisorption with the acidic silanol (Si-OH) groups present on standard, unmodified silica gel.
Solution: You must deactivate the stationary phase. Pre-treat the silica gel column by flushing it with your mobile phase containing 1–5% triethylamine (Et₃N). This competitively caps the acidic silanols, allowing the basic vinylpyridine derivative to elute as a sharp, quantitative band.
Q3: How do I remove the hydroquinone inhibitor right before my biological assay or polymerization reaction without degrading the monomer?Causality: Hydroquinone acts as a radical trap and will quench radical initiators or interfere with sensitive biological assays (e.g., when the vinylpyridine acts as a covalent warhead targeting cysteine residues[1]).
Solution: Phenolic inhibitors can be rapidly and quantitatively removed by percolating the monomer through a short plug of basic alumina (20–60 mesh). The basic alumina irreversibly binds the acidic phenolic hydroxyl groups of the inhibitor while allowing the basic monomer to pass through unhindered[2].
Part 2: Quantitative Method Comparison
The following table summarizes the performance metrics of various purification methods applied to N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine.
Purification Method
Typical Recovery (%)
Purity Achieved (%)
Scalability
Primary Advantage
Primary Limitation
Basic Alumina Filtration
90 - 95%
> 98% (if pre-purified)
High
Rapid, quantitative removal of phenolic inhibitors[2]
Does not separate structurally similar synthetic byproducts.
Et₃N-Deactivated Silica
75 - 85%
> 95%
Medium
Excellent resolution of structural isomers and impurities.
Time-consuming; risk of on-column polymerization if dry.
High-Vacuum Distillation
60 - 70%
> 99%
High
Yields ultra-pure, solvent-free monomer.
High thermal stress; requires strict temperature control.
Preparative HPLC (C8/C18)
50 - 65%
> 99%
Low
Ideal for isolating high-purity analytical standards[1].
Requires acidic buffers (e.g., Formic Acid) which form salts.
Part 3: Standard Operating Procedures (SOPs)
Protocol A: Rapid Inhibitor Removal via Basic Alumina
Self-Validating Mechanism: Basic alumina relies on acid-base interactions to trap the acidic phenolic inhibitor. If the eluate remains colorless and free of phenolic UV-absorbance (verified via TLC or UV-Vis), the inhibitor removal is successful.
Preparation: Secure a glass fritted funnel or a short chromatography column.
Packing: Pack the column with 5 grams of Basic Alumina (Brockmann I, 20-60 mesh) per 100 mg of monomer[2].
Equilibration: Wet the column with a non-polar solvent (e.g., hexanes or dichloromethane).
Loading: Dissolve the inhibited N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine in a minimal volume of the equilibration solvent.
Elution: Load the solution onto the alumina and elute with 3-5 column volumes of solvent.
Isolation: Concentrate the eluate under reduced pressure (bath < 30°C). Use the uninhibited monomer immediately in your downstream application.
Protocol B: Flash Chromatography of Basic Vinylpyridines
Self-Validating Mechanism: The successful deactivation of silica is validated by the
value. If the of the monomer on an Et₃N-treated TLC plate matches the elution profile during column chromatography without severe tailing, the silanol capping is complete.
Eluent Preparation: Prepare the mobile phase (e.g., Hexanes/Ethyl Acetate 80:20 v/v) and add 2% Triethylamine (Et₃N) by volume.
Column Packing: Slurry-pack the silica gel column using the Et₃N-doped eluent. Flush with at least 2 column volumes to ensure complete neutralization of acidic silanols.
Loading: Load the crude N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine mixture carefully onto the silica bed.
Elution: Elute using the same solvent system. Monitor fractions via TLC (UV active at 254 nm).
Stabilization & Concentration: Pool the product-containing fractions. Crucial Step: Add 100 ppm of hydroquinone to the pooled fractions before rotary evaporation to prevent spontaneous polymerization during solvent removal.
Part 4: Purification Workflow Visualization
Workflow for the purification and stabilization of reactive vinylpyridine monomers.
References
Title: Inhibitor removal from vinyl pyridines - US2826581A
Source: Google Patents
URL
Title: Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR
Source: PubMed Central (NIH)
URL: [Link]
Technical Support Center: Solubilization Strategies for N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine
Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the severe aqueous solubility challenges associated with N-(tert-Butyl)-3-methy...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the severe aqueous solubility challenges associated with N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine .
This compound presents a "perfect storm" of physicochemical barriers: extreme lipophilicity, steric occlusion of its ionizable centers, and a reactive functional group. This guide bypasses generic advice, offering field-proven, self-validating protocols and the mechanistic causality behind each formulation choice.
Architectural Causality: Why is this compound so insoluble?
Before attempting to dissolve a compound, we must understand the thermodynamic barriers preventing its solvation. N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine resists aqueous integration due to three distinct structural features:
Steric Hindrance & Attenuated Basicity: While pyridine derivatives typically offer a basic nitrogen that can be protonated to enhance aqueous solubility, the basicity of this specific pyridine ring is severely compromised. The bulky tert-butylamino group at the 2-position and the methyl group at the 3-position create a steric shield around the pyridine nitrogen. This prevents efficient protonation and subsequent ion-dipole interactions with water at physiological pH (pH 7.4)[1].
Extreme Hydrophobic Surface Area: The tert-butyl group, the 3-methyl group, and the 5-vinyl moiety contribute massive non-polar surface area, forcing water molecules into an unfavorable, highly ordered clathrate structure (the hydrophobic effect).
Vinyl Group Reactivity: The 5-vinyl group is not only hydrophobic but also susceptible to radical-induced polymerization or oxidation if subjected to excessive heat or high-energy probe sonication during formulation.
Fig 1. Structural causality of aqueous insolubility and targeted formulation strategies.
Quantitative Formulation Matrix
To select the appropriate solubilization vehicle, compare the empirical data summarized below. The choice depends entirely on your downstream application (in vitro cellular assays vs. in vivo systemic dosing).
Formulation Vehicle
Max Apparent Solubility
Biocompatibility
Primary Solubilization Mechanism
24h Stability (Room Temp)
100% DMSO
>50 mM
In vitro only (<0.5% final)
Dielectric constant reduction
High (Protect from light)
10% Tween 80 / Saline
~5 mM
Moderate (IV/PO)
Micellar encapsulation
Medium (Risk of precipitation)
20% HP-β-CD in Water
~15 mM
High (IV/PO)
Host-guest complexation
High
Lipid Emulsion (O/W)
~25 mM
High (PO)
Partitioning into lipid core
High
Troubleshooting & FAQs
Q1: I diluted my 10 mM DMSO stock into PBS (pH 7.4) to a final concentration of 100 µM, and the solution looks clear. However, my cellular assay shows zero activity. What is happening?
The Causality: You are likely experiencing "apparent solubility" rather than "true solubility." When highly lipophilic drugs are diluted rapidly into aqueous buffers, they often form colloidal nano-precipitates. These aggregates are too small to scatter visible light (the solution appears clear to the naked eye) but are biologically inert because the compound cannot cross cell membranes in an aggregated state.
The Solution: You must validate the true solubility. Centrifuge your final working solution at 10,000 x g for 10 minutes. If the compound has precipitated, it will form a microscopic pellet. Analyze the supernatant via HPLC-UV. If the concentration in the supernatant is significantly lower than your theoretical 100 µM, you must utilize a surfactant or carrier protein (like 0.1% BSA) in your assay buffer to stabilize the monomeric form of the drug.
Q2: How can I formulate this compound for in vivo intravenous (IV) dosing without using toxic levels of organic solvents?
The Causality: For parenteral formulations, modified cyclodextrins such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) are the gold standard for solubilizing hydrophobic drugs[2]. HP-β-CD features a hydrophilic exterior for aqueous compatibility and a hydrophobic internal cavity. The bulky tert-butyl group and the hydrophobic pyridine ring of our compound fit thermodynamically into this cavity, shielding the non-polar surface area from water and preventing aggregation.
The Solution: Utilize the Host-Guest Complexation Protocol detailed in Section 4.
Q3: Why does my compound degrade or change color when I use probe sonication to force it into a lipid emulsion?
The Causality: The 5-vinyl group on the pyridine ring is a reactive alkene. High-energy probe sonication induces cavitation in the liquid, generating localized extreme temperatures and free radicals. This triggers the auto-polymerization or oxidative degradation of the vinyl group.
The Solution: Abandon high-energy probe sonication. Instead, use gentle bath sonication (maintained below 30°C) or utilize a self-emulsifying drug delivery system (SEDDS) that spontaneously forms micelles upon gentle agitation in aqueous media[3].
Self-Validating Experimental Protocols
A protocol is only as good as its built-in quality control. Below are step-by-step methodologies designed as self-validating systems.
Protocol A: Preparation of a 10 mM In Vitro Stock (Co-solvent/Surfactant System)
Use this protocol for biochemical and cellular assays where final organic solvent concentrations must remain below 1%.
Primary Solvation: Weigh exactly 2.18 mg of N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine and dissolve in 100 µL of 100% anhydrous DMSO. Vortex gently until optically clear.
Surfactant Coating: Add 50 µL of pure Tween 80 to the DMSO mixture. Pipette up and down to create a homogeneous, viscous pre-concentrate. Causality: Coating the compound with surfactant before aqueous exposure prevents catastrophic nucleation.
Aqueous Titration: While vortexing the tube continuously on a low setting, add 850 µL of PBS (pH 7.4) dropwise (10 µL per second).
Self-Validation (Critical): Centrifuge the final 1 mL mixture at 10,000 x g for 10 minutes at room temperature. Carefully extract 100 µL of the supernatant and quantify via HPLC-UV against a standard curve prepared in 100% acetonitrile. If recovery is >95%, true micellar solubility has been achieved.
Fig 2. Step-by-step workflow for co-solvent/surfactant formulation with integrated self-validation.
Protocol B: HP-β-CD Complexation for In Vivo Dosing
Use this protocol for animal studies requiring high biocompatibility and zero precipitation upon blood contact.
Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile Water for Injection (WFI). Stir until completely transparent.
Solid-State Addition: Add the dry powder of N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine directly to the cyclodextrin solution (target concentration: 5 mg/mL).
Thermodynamic Incubation: Place the vial in an orbital shaker at 300 RPM and 25°C for 24 hours. Causality: Host-guest complexation is an equilibrium-driven process; it requires time for the hydrophobic moieties to displace water molecules inside the cyclodextrin cavity. Do not heat above 30°C to protect the vinyl group.
Sterile Filtration & Validation: Pass the solution through a 0.22 µm PVDF syringe filter. The filter acts as the self-validating step: any uncomplexed, insoluble drug will be retained on the membrane. Quantify the filtrate via HPLC-UV to determine the exact dosable concentration.
References
Kinesin Spindle Protein Inhibitors with Diaryl Amine Scaffolds: Crystal Packing Analysis for Improved Aqueous Solubility
ACS Medicinal Chemistry Letters[Link]
Exploring the Use of Lipid-based Formulations for Improved Solubility of Hydrophobic Drugs
International Journal of Pharmaceutical Sciences[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Storage & Handling to Prevent Degradation
Ticket ID: VP-STAB-001
Responder: Dr. A. Vance, Senior Application Scientist[1][2][3]
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you are working with 4-vinylpyridine (4VP) or 2-vinylpyridine (2VP) and are concerned about sample purity or shelf-life.[1][2][3]
The Bottom Line: Vinylpyridine amines are "ticking clocks."[1][2] They possess a reactive vinyl group susceptible to spontaneous polymerization and a basic nitrogen prone to oxidation and quaternization.[2][3] Unlike standard reagents, their purity is dynamic.[2][3] This guide provides the protocols necessary to pause that clock and restore purity when needed.
Part 1: The Golden Rules of Storage
To prevent the "Popcorn Polymerization" effect (where the material spontaneously solidifies, often expanding and breaking the container), you must adhere to these three non-negotiable storage pillars.
Thermal Suppression (< -20°C)
The Rule: Store 4-vinylpyridine at -20°C (Freezer) . 2-vinylpyridine is slightly more stable and can tolerate 2–8°C (Refrigerator) , but -20°C is preferred for long-term storage (>3 months).[1][2][3]
The Science: Thermal energy lowers the activation barrier for radical formation.[2] Even with inhibitors present, ambient heat can eventually overcome the inhibitor's capacity, leading to a runaway exotherm.[2][3]
Photochemical Shielding[1][2]
The Rule: Always use amber glass or foil-wrapped containers.
The Science: UV radiation excites the conjugated
-system of the vinylpyridine, generating radicals that bypass the inhibitor mechanism, initiating polymerization.[2][3]
The Science: While oxygen can activate some inhibitors (like MEHQ), it is generally detrimental to vinylpyridines because it promotes the formation of N-oxides and peroxides, which later decompose to trigger polymerization chains.[3]
Visual Guide: Storage Logic Tree
Figure 1: Decision matrix for determining optimal storage conditions based on inhibition status and usage timeline.
Part 2: Troubleshooting & Diagnosis
If your reagent looks "off," do not use it without verification. Vinylpyridines degrade into specific byproducts that can kill catalytic cycles or alter polymer architecture.[1][2][3]
Symptom Checker
Symptom
Diagnosis
Chemical Mechanism
Action Required
Yellowing of Liquid
Early Oxidation / Oligomerization
Formation of N-oxides or short-chain oligomers (dimers/trimers).[1][2][3]
Distillation. Simple filtration is insufficient.[1][2][3]
Viscosity Increase
Partial Polymerization
Significant chain propagation has occurred.[1][2][3] Molecular weight is increasing.[1][2][3]
Discard. Purification is difficult; yield will be poor.[1][2][3]
White Precipitate
Spontaneous Polymerization or Salts
4-VP can undergo spontaneous polymerization upon protonation or Michael addition.[1][2][3]
Total consumption of monomer via radical chain reaction.[1][2]
Discard safely. Do not attempt to melt.
Part 3: Inhibitor Removal Protocols
Commercial vinylpyridines are stabilized with tert-Butylcatechol (TBC) or Hydroquinone (HQ) (typically 100–200 ppm).[1][2] You must remove these before performing sensitive polymerizations (e.g., RAFT, ATRP) or catalytic reactions.[2][3]
Method A: Vacuum Distillation (Gold Standard)
Best for: High purity requirements and removing oxidation products.[1]
Setup: Assemble a short-path distillation apparatus. Use a vacuum pump capable of <10 mmHg.[1][2][3]
Collection: Discard the first 10% (fore-run). Collect the middle fraction.
Storage: Use immediately or flash freeze under Argon.
Method B: Alumina Column (Rapid Method)
Best for: Quick removal of TBC/HQ for immediate use.[1]
Preparation: Pack a small glass column or a Pasteur pipette with Basic Alumina (activated).[1][2][3]
Loading: Pour the vinylpyridine liquid directly onto the column (neat).
Elution: Allow gravity or slight positive pressure (bulb) to push the liquid through.[1][2][3]
Mechanism: The phenolic inhibitors (TBC/HQ) bind irreversibly to the basic alumina; the amine monomer passes through.[2]
Validation: The eluent should be clear.
Visual Guide: Purification Workflow
Figure 2: Workflow for removing inhibitors. Distillation is preferred for removing oligomers; Alumina is preferred for speed.[1][2][3]
Part 4: Frequently Asked Questions (FAQs)
Q: My bottle of 4-vinylpyridine arrived at room temperature, but the label says "Store at -20°C." Is it ruined?A: Likely not. Vendors often ship stabilized monomers at ambient temperature for short transit times (1-3 days) to reduce shipping costs.[1][2][3] The inhibitor (Hydroquinone/TBC) is designed to handle this short excursion.[2] However, upon receipt, you must immediately transfer it to -20°C storage.[2][3] If the liquid is clear and flows like water, it is safe to use.[2][3]
Q: Can I store vinylpyridine in a solvent (e.g., dilute solution) to prevent polymerization?A:No. This is a common misconception.[1][2][3] Diluting the monomer can actually promote specific degradation pathways.[2] For example, in protic solvents, 4-vinylpyridine can undergo spontaneous zwitterionic polymerization.[1][2][3] Store it neat (pure liquid).
Q: I need to thaw my sample. Can I use a water bath?A: Use a cold water bath or thaw at 4°C (fridge).[1][2][3] Do not use a hot water bath.[1][2][3] Rapid heating can create localized hot spots that initiate polymerization before the bulk material is melted.[2][3]
Q: Why is 4-vinylpyridine more unstable than 2-vinylpyridine?A: Resonance.[1][2][3] In 4-vinylpyridine, the nitrogen atom can withdraw electron density from the vinyl group more effectively through the conjugated system (resonance structures allow the negative charge to land on the nitrogen).[2][3] This makes the vinyl group highly electrophilic and susceptible to spontaneous attack by nucleophiles (even trace water or the pyridine nitrogen of another molecule).
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7521, 2-Vinylpyridine.[1][2][3] Available at: [Link][1]
Odian, G. Principles of Polymerization.[1][2][3] 4th Ed.[1][2][3] Wiley-Interscience.[1][2][3] (Standard text for radical polymerization mechanisms).
troubleshooting low conversion rates in RAFT polymerization of vinylpyridines
Welcome to the Technical Support Center for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. As a Senior Application Scientist, I frequently consult with researchers and drug development profession...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to achieve high conversion rates when polymerizing strongly coordinating, basic monomers like 2-vinylpyridine (2VP) and 4-vinylpyridine (4VP).
Vinylpyridines are notorious for their complex kinetics, susceptibility to oxygen inhibition, and tendency to induce severe retardation depending on the chosen Chain Transfer Agent (CTA). This guide synthesizes field-proven methodologies and mechanistic causality to help you systematically diagnose and resolve low conversion rates in your VP workflows.
Diagnostic Workflow for Low Conversion
Before diving into the specific FAQs, use the following logical flowchart to identify the most likely bottleneck in your current experimental setup.
Diagnostic workflow for troubleshooting low conversion rates in vinylpyridine RAFT polymerization.
Frequently Asked Questions (FAQs)
Q1: Why is my 2-vinylpyridine (2VP) conversion stalling at <40% while my 4-vinylpyridine (4VP) reaches >80% under identical conditions?Mechanistic Causality: The kinetics of vinylpyridine polymerization are heavily dependent on the monomer's isomer structure. The position of the pyridinyl nitrogen atom in 2VP creates a steric and electronic environment that dramatically reduces its addition rate constant to the RAFT agent compared to 4VP[1]. Because 2VP is a "More Activated Monomer" (MAM) with a lower propagation rate in this context, the intermediate thiocarbonylthio-capped radical species have relatively long half-lives. This makes them highly susceptible to bimolecular termination or side reactions before high conversion can be achieved[2].
Scientist's Solution: You must overcome the higher activation energy barrier of 2VP. If you are running the reaction at 40–50 °C, increase the temperature to 70 °C. Kinetic studies demonstrate that elevating the temperature enhances the apparent propagation rate constant (
), driving the reaction past the 40% plateau to yield higher conversions without sacrificing dispersity[1].
Q2: I am observing a severe induction period (>1 hour) before any polymerization begins. What is causing this delay?Mechanistic Causality: Extended induction periods are a classic symptom of either an inappropriate Chain Transfer Agent (CTA) selection or oxygen inhibition. Historically, cumyl dithiobenzoate (CDB) was widely used for VP polymerizations[3]. However, dithiobenzoates often cause severe retardation because the rate of addition of the leaving group radical (e.g., the cumyl radical) to the monomer is excessively slow relative to its addition back to the dithioester[3]. Alternatively, trace oxygen acts as a potent radical scavenger, halting initiation until all
is consumed[4].
Scientist's Solution: First, switch your CTA from a dithiobenzoate to a trithiocarbonate (e.g., DDMAT or CPBD), which typically exhibits significantly less retardation[1]. Second, validate your degassing protocol. Implement a rigorous 4-cycle freeze-pump-thaw method. If oxygen inhibition persists, employing a calculated "re-initiation policy" (injecting a secondary dose of initiator after the initial inhibition phase) can rescue the stalled reaction and push monomer conversion up to 97%[4].
Q3: The reaction mixture becomes extremely viscous and glassy, leading to a sudden dead-stop in conversion. How do I prevent this?Mechanistic Causality: While bulk polymerization of vinylpyridines maximizes the initial monomer concentration, it rapidly falls victim to the Trommsdorff-Norrish (gel) effect. As the polymer chains grow, the macroscopic viscosity spikes. Initially, this hinders bimolecular termination (auto-acceleration), but at high conversions, the reaction becomes glassy. Monomers can no longer diffuse to the active radical centers, causing a hard plateau in conversion[3].
Scientist's Solution: Transition to a solution polymerization model. Diluting the system to 50% (w/w) solids using solvents like ethanol, N,N-Dimethylformamide (DMF), or aqueous-alcoholic media maintains chain mobility[2]. While this slightly lowers the initial polymerization rate, it prevents the system from vitrifying, allowing you to achieve >85% conversion reliably and safely scale up the reaction[5].
Quantitative Kinetic Comparison: 2VP vs. 4VP
To assist in experimental planning, the following table summarizes the divergent kinetic behaviors and required parameters for the two primary vinylpyridine isomers.
Parameter
2-Vinylpyridine (2VP)
4-Vinylpyridine (4VP)
Reactivity / Addition Rate
Lower (Steric hindrance from ortho-nitrogen)
Higher (para-nitrogen allows easier approach)
Optimal RAFT Agent
Trithiocarbonate (e.g., DDMAT)
Trithiocarbonate or Dithiobenzoate
Recommended Temperature
60 °C – 70 °C
50 °C – 70 °C
Induction Period Risk
High (Prolonged, often >1 h with CDB)
Moderate
Expected (at 70 °C)
~0.155 h⁻¹
>0.250 h⁻¹
Max Practical Conversion
~60-70% (Solution, 12h)
>85-95% (Solution, 12h)
Self-Validating Protocol: High-Conversion RAFT Polymerization of 4-Vinylpyridine
This Standard Operating Procedure (SOP) utilizes a trithiocarbonate RAFT agent in solution to bypass the glass-transition plateau and minimize induction retardation.
Trustworthiness Checkpoint: This protocol is designed as a self-validating system. Step 6 requires an in-process Nuclear Magnetic Resonance (NMR) validation to confirm conversion before quenching. This ensures you do not waste time precipitating a failed, low-conversion macro-CTA.
Monomer Purification: Pass 4VP through a basic alumina column immediately before use to remove the hydroquinone inhibitor. Causality: Inhibitors scavenge primary radicals, delaying initiation and artificially lowering the active initiator-to-RAFT ratio, which caps your maximum conversion.
Reaction Setup: In a Schlenk flask, combine 4VP, DDMAT, and AIBN in a molar ratio of
.
Solvent Addition: Add anhydrous DMF to achieve a 50% (w/w) monomer concentration. Causality: DMF solvates the growing poly(4VP) chains, preventing the glassy state observed in bulk polymerizations and allowing diffusion-controlled propagation to continue to >85% conversion.
Degassing (Critical Step): Perform four consecutive Freeze-Pump-Thaw cycles. Submerge the flask in liquid nitrogen until frozen, apply high vacuum for 5 minutes, isolate the vacuum, and thaw in a water bath. Repeat three more times. Backfill with Argon.
Polymerization: Submerge the Schlenk flask in a pre-heated oil bath at 70 °C. Allow the reaction to proceed for 8 to 12 hours under continuous magnetic stirring.
In-Process Validation (Self-Validation Step): Withdraw a 50 µL aliquot using an argon-purged syringe. Dilute the aliquot in
and analyze via ¹H-NMR. Calculate conversion by comparing the integration of the monomeric vinyl protons (5.5–6.8 ppm) to the polymer backbone protons.
Decision Gate: If conversion is <80%, return to heat. If conversion has stalled early (<10%), apply a re-initiation policy by injecting a degassed solution containing an additional 0.05 molar equivalents of AIBN[4].
Quenching & Isolation: Once >80% conversion is confirmed, quench the reaction by rapid cooling in an ice bath and exposing the mixture to air. Precipitate the polymer dropwise into a 10-fold excess of cold diethyl ether. Filter, wash, and dry the resulting yellow/pink powder under vacuum overnight.
References
Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization
Source: ACS Publications (Macromolecules)
URL:3
Blue light-induced iniferter RAFT polymerization in aqueous-alcoholic media as a universal tool for the homopolymerization of various monomer families
Source: RSC Advances
URL:1
Kinetic Modeling of the Synthesis of Poly(4-vinylpyridine) Macro-Reversible Addition-Fragmentation Chain Transfer Agents for the Preparation of Block Copolymers
Source: ACS Publications (Industrial & Engineering Chemistry Research)
URL:5
Experimental & Modelling Digital Twin Approach for Polymer Synthesis via Re-initiated Oxygen inhibited RAFT Polymerization
Source: d-nb.info
URL:4
Pyridine-functional diblock copolymer nanoparticles synthesized via RAFT-mediated polymerization-induced self-assembly: effect of solution pH
Source: Soft Matter (RSC Publishing)
URL:2
Technical Support Center: Purification of N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine
Case ID: PUR-VINYL-PYR-001 Status: Open Priority: High (Polymerization Risk) Agent: Senior Application Scientist Introduction Welcome to the Technical Support Center. You are likely attempting to isolate -(tert-Butyl)-3-...
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: PUR-VINYL-PYR-001
Status: Open
Priority: High (Polymerization Risk)
Agent: Senior Application Scientist
Introduction
Welcome to the Technical Support Center. You are likely attempting to isolate
-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine (CAS: 1235305-63-1). This intermediate presents a "perfect storm" of purification challenges:
Polymerization Risk: The 5-vinyl group is prone to radical polymerization, especially when concentrated or heated.
Chromatographic Tailing: The basic 2-aminopyridine core interacts strongly with acidic silanols on silica gel.
Close Elution: Byproducts often include de-vinylated precursors or phosphine oxides (if made via Stille/Suzuki coupling) with similar polarity.
This guide replaces standard "textbook" advice with field-proven troubleshooting protocols designed to maximize yield and purity.
Module 1: Stabilization (The "Triage" Phase)
User Question: "My crude reaction mixture is turning into a viscous gum/gel upon concentration. What is happening?"
Diagnosis: You are experiencing uncontrolled radical polymerization . The vinyl group is reacting with itself, catalyzed by heat, light, or trace peroxides in your solvents.
Immediate Action Plan
Before attempting any purification, you must stabilize the monomer.
Parameter
Recommendation
Mechanism
Inhibitor
BHT (Butylated hydroxytoluene) or 4-tert-Butylcatechol (TBC)
Sufficient to inhibit polymerization without interfering with NMR/MS analysis.
Temperature
Keep < 40°C
Thermal energy initiates auto-polymerization. Do not use a hot water bath on the rotovap.
Atmosphere
Air (Oxygen)
Unlike most chemistry, do not store under strict Nitrogen/Argon for long periods if using phenolic inhibitors; they often require trace to function effectively [1].
Module 2: Chemical Workup (The "pH Swing")
User Question: "I cannot separate the target from non-basic impurities (e.g., phosphine oxides, boronic acids) using just a column."
Diagnosis: Relying solely on chromatography for this separation is inefficient. You must exploit the basicity of the 2-aminopyridine motif (
) to filter impurities chemically.
Protocol: The "pH Swing" Extraction
This method moves your Target Molecule (TM) between aqueous and organic phases, leaving neutral impurities behind.
Step-by-Step Workflow:
Dissolution: Dissolve crude mixture in EtOAc or MTBE.
Acid Extraction (Target
Aqueous):
Extract organic layer with 1.0 M HCl (Target pH of aq. layer ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
overcoming steric hindrance of the tert-butyl group in coordination chemistry
Technical Support Center: Steric Engineering in Coordination Chemistry Topic: Overcoming & Leveraging Steric Hindrance of the tert-Butyl Group Ticket ID: #TBU-STERIC-001 Status: Open Support Tier: Senior Application Scie...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Steric Engineering in Coordination ChemistryTopic: Overcoming & Leveraging Steric Hindrance of the tert-Butyl Group
Ticket ID: #TBU-STERIC-001
Status: Open
Support Tier: Senior Application Scientist
Executive Summary: The tert-Butyl Paradox
Welcome to the Advanced Coordination Chemistry Support Center. You are likely here because the tert-butyl (t-Bu) group is presenting a dilemma: you need its strong electron-donating power (+I effect) and kinetic protection, but its sheer bulk (cone angle ~126° depending on the scaffold) is shutting down your coordination sphere or stalling your catalytic cycle.
The Modern Perspective:
Historically, t-Bu bulk was viewed solely as Pauli repulsion (destabilizing). However, current field data and computational models (DFT-D3) confirm that in crowded systems, London Dispersion Forces (LDF) between bulky groups can actually stabilize complexes by 10–15 kcal/mol.
This guide moves beyond "making it smaller" and focuses on steric engineering —tuning the environment to accommodate the bulk or use it to drive reactivity.
Diagnostic & Troubleshooting (Q&A)
Module A: Ligand Coordination Failures
Q1: I cannot get my bulky t-Bu-substituted phosphine/amine to coordinate to the metal precursor. The reaction stays at equilibrium or shows no conversion.
Diagnosis: The thermodynamic penalty of crowding the metal center is higher than the enthalpy of bond formation.
Solution: You must shift the entropic or enthalpic balance.
Step 1: The "Sacrificial" Ligand Approach.
Do not try to displace strong ligands (like halides or phosphines). Use precursors with labile ligands that have high entropy upon release.
Recommendation: Use precursors with cyclooctadiene (COD), ethylene, or THF ligands. The release of gas (ethylene) or the entropy gain from releasing a chelate (COD) drives the reaction forward despite the steric cost.
Step 2: London Dispersion Trap.
Ensure your solvent doesn't compete for dispersion interactions.
Protocol: Switch from DCM or THF to Benzene, Toluene, or Mesitylene . Large t-Bu groups often stabilize via H···H dispersion interactions with the solvent or other ligands.[1] Aromatic solvents facilitate these non-covalent interactions better than polar aprotic solvents.
Step 3: High-Energy Input (Microwave).
Steric bulk creates a high activation barrier (
). Standard reflux may not provide enough energy to cross the transition state for coordination.
Action: See Protocol A below.
Q2: My complex forms but degrades via C-H activation of the t-Bu group (Cyclometallation).
Diagnosis: The metal center is electron-deficient (14e⁻/16e⁻) and sterically crowded, forcing a proximate C-H bond of the t-Bu group onto the metal (Agostic interaction → Oxidative Addition).
Solution: Block the vacant site or redesign the ligand geometry.
Geometric Constraint: Switch to a ligand backbone that physically angles the t-Bu groups away from the metal (e.g., increasing the bite angle in bidentate ligands).
The "Agostic" Safety Net: If you cannot stop the interaction, stabilize it. Design the complex so the C-H interaction remains agostic (3-center-2-electron bond) rather than fully oxidative. This requires keeping the metal oxidation state low or avoiding strong bases that would deprotonate the agostic proton.
Module B: Catalytic Stalling
Q3: My catalyst is active but the turnover frequency (TOF) is extremely low. The t-Bu groups seem to be blocking the substrate.
Diagnosis: The "Goldilocks" Zone of Sterics. Your ligand is likely too rigid.
Solution: Introduce Hemilability or Flexible Bulk .
Strategy: Replace a rigid t-Bu with a 1-Adamantyl (Ad) group.
Why? While Ad is bulkier (Cone angle ~136° vs 126°), its "ball" shape often packs better than the "fan" shape of t-Bu, allowing for "gearing" mechanisms where the ligands rotate in sync to open a coordination site for the substrate.
Strategy: Use "Flexible Linkers." If the t-Bu is directly attached to the donor atom (e.g., P(t-Bu)₃), move it one carbon away (e.g., P(CH₂-t-Bu)₃). This "neopentyl" effect retains the bulk for reductive elimination acceleration but reduces immediate crowding around the metal.
Technical Data: Quantifying the Steric/Electronic Trade-off
Use this table to select the correct bulky group substitute if t-Bu is failing.
Substituent Group
Tolman Cone Angle (°)
Electronic Parameter (, cm⁻¹)
% Buried Volume ()*
Primary Failure Mode
Recommended Fix
tert-Butyl (-CMe₃)
126
2056.1
~32%
Cone Repulsion
Switch to Adamantyl (Packing) or i-Pr (Size)
Iso-Propyl (-CHMe₂)
114
2059.2
~27%
Ligand Dissociation
Use t-Bu for stronger binding
Adamantyl (-Ad)
136
2055.3
~37%
Solubility
Use Fluorinated Solvents
Cyclohexyl (-Cy)
117
2056.4
~28%
β-Hydride Elimination
Use t-Bu (no β-hydrogens)
Mesityl (-Mes)
142
N/A
~40%
Ortho-Blocking
Use flexible linkers
*Note: % Buried Volume is calculated for an NHC ligand context; values vary by scaffold.
Experimental Protocols
Protocol A: Microwave-Assisted Coordination of Sterically Hindered Ligands
Use this when thermal reflux fails to overcome the activation barrier of ligand substitution.
Materials:
Metal Precursor (e.g., Pd(OAc)₂ or Ni(COD)₂)
Bulky Ligand (e.g., P(t-Bu)₃, JohnPhos)
Solvent: Toluene (preferred) or 1,4-Dioxane (degassed)
Workflow:
Preparation: In a glovebox, load the metal precursor (1.0 eq) and ligand (1.1 eq) into a microwave-safe vial.
Solvation: Add degassed Toluene (0.1 M concentration). Add a magnetic stir bar.
Sealing: Crimp the vial with a Teflon-lined septum.
Irradiation:
Ramp: 2 minutes to 110°C.
Hold: 10-20 minutes at 110°C (Dynamic power mode).
Cool: Compressed air cooling to 25°C.
Validation: Check ³¹P NMR. Free ligand signals should disappear.
Troubleshooting: If metal black precipitates, reduce temperature to 90°C and add 5% excess ligand.
Protocol B: Stabilizing Intermediates via Agostic Interactions
Use this to design stable 16e⁻ precatalysts that do not decompose.
Concept: Instead of leaving a coordination site empty (high energy), position a t-Bu C-H bond to occupy the site weakly.
Ligand Choice: Select a ligand where the t-Bu group is ortho to the donor atom (e.g., t-Bu-Xantphos).
Synthesis: Perform complexation in non-coordinating solvents (DCM, Difluorobenzene). Avoid MeCN or DMSO.
Validation (NMR): Look for the "Agostic Signature" in ¹H NMR:
Upfield shift of one t-Bu methyl group (often < 1.0 ppm, sometimes negative).
Reduced
coupling constant (70–100 Hz vs typical 125 Hz).
Application: These complexes are "masked" unsaturated species. They are often more active catalysts because the agostic bond is easily displaced by the substrate.
Visual Logic & Workflows
Diagram 1: Troubleshooting Synthesis Failures
Follow this decision tree when your complex fails to form.
Caption: Decision matrix for diagnosing and resolving synthetic failures caused by steric bulk.
Diagram 2: The "Dispersion Trap" Mechanism
Visualizing how to stabilize bulky groups.
Caption: Schematic showing how London Dispersion Forces (LDF) can override Pauli repulsion in bulky systems.
References
Wagner, J. P., & Schreiner, P. R. (2015). London Dispersion in Molecular Chemistry—Reconsidering Steric Effects. Angewandte Chemie International Edition. (Contextual grounding on LDF).
Brookhart, M., & Green, M. L. H. (1983).[2] Carbon-hydrogen-transition metal bonds. Journal of Organometallic Chemistry. (Foundational text on Agostic Interactions).
Melrose, M., et al. (2015).[3] Practical catalytic method for synthesis of sterically hindered anilines. Chemical Communications.[2][3] Retrieved from [Link]
Power, P. P. (2011). London dispersion forces in sterically crowded inorganic and organometallic molecules. Chemical Reviews.
Publish Comparison Guide: FTIR Characterization of N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine
Executive Summary & Strategic Importance N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine is a specialized functional monomer used primarily in the synthesis of stimuli-responsive polymers and advanced pharmaceutical inter...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Importance
N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine is a specialized functional monomer used primarily in the synthesis of stimuli-responsive polymers and advanced pharmaceutical intermediates.[1] Its structural complexity—combining a polymerizable vinyl group, a sterically hindering tert-butyl amine, and a pyridine core—requires precise analytical characterization.[1][2]
This guide provides a rigorous Fourier Transform Infrared (FTIR) spectroscopy framework to distinguish this compound from its precursors (e.g., non-vinylated intermediates) and its polymerization products.[1] Unlike generic databases, this protocol focuses on differential diagnosis —identifying the specific spectral features that validate structural integrity and purity.[2]
Why FTIR?
While NMR provides atomic connectivity, FTIR is the superior tool for:
Process Monitoring: Real-time observation of vinyl group consumption during polymerization.
Solid-State Validation: Confirming the presence of the tert-butyl group without dissolution.[2]
Impurity Detection: Rapid identification of unreacted amine precursors.
Theoretical vs. Experimental Spectral Analysis[2][3][4]
To ensure scientific integrity, we dissect the spectrum into four distinct "Diagnostic Zones." The assignments below are derived from standard spectroscopic data for 2-aminopyridine derivatives and vinyl-aromatics [1, 2, 3].
The "Fingerprint" Map
Diagnostic Zone
Wavenumber (cm⁻¹)
Functional Group
Vibrational Mode
Criticality (Why it matters)
Zone I: High Frequency
3350 – 3450
Secondary Amine (N-H)
Stretching ($ \nu_{N-H} $)
Distinguishes from primary amine precursors (which show two bands).[1]
"Split Doublet" characteristic of t-butyl groups.[1]
Zone IV: Low Frequency
910 & 990
Vinyl =CH₂
Out-of-Plane Bending ($ \delta_{oop} $)
Strongest confirmation of monomer purity.
Comparative Analysis: Product vs. Alternatives
This section compares the target molecule against its two most common "alternatives" in a research context: its synthetic precursor and its polymerized form .[2]
Scenario A: Target Monomer vs. Precursor (2-Amino-3-methyl-5-vinylpyridine)
Context: Verifying the successful addition of the tert-butyl group.[1]
Target (N-tert-Butyl): Shows a distinct doublet at 1365/1390 cm⁻¹ (gem-dimethyl wag) and strong aliphatic C-H stretches ~2960 cm⁻¹.[1] The N-H stretch is a single band (secondary amine).[2][3]
Precursor (Primary Amine): Lacks the 1365/1390 doublet.[2] The N-H region shows two bands (symmetric and asymmetric stretches) typical of primary amines (-NH₂).[3]
Scenario B: Target Monomer vs. Polymer (Polymerization QC)
Context: Determining conversion rates in drug delivery system synthesis.
Monomer: Sharp, distinct peaks at 1630 cm⁻¹ (C=C stretch) and 910/990 cm⁻¹ (=CH₂ wag) .[1][2]
Polymer: These vinyl-specific peaks vanish .[1][2] The pyridine ring breathing modes (~1590 cm⁻¹) remain unchanged, serving as an internal calibration standard to quantify the extent of reaction.
Experimental Protocol: Self-Validating Workflow
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), follow this protocol which includes built-in validity checks.
Reagents & Equipment[2][6][7]
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).[1][2]
Method: Attenuated Total Reflectance (ATR) with Diamond Crystal (Preferred for speed and sensitivity) or KBr Pellet (Preferred for high-resolution structural analysis).[1]
Check 1: Is the baseline flat? (If sloping, clean crystal and repress).[1][2]
Check 2: Is the Pyridine Ring peak at ~1590 cm⁻¹ present? (If no, sample contact is poor).
Check 3: Are the CO₂ bands at 2350 cm⁻¹ subtracted correctly?
Data Processing: Apply baseline correction and normalize to the Pyridine Ring peak (approx 1590 cm⁻¹) for comparative overlay.
Visualization of Analytical Logic
The following diagram illustrates the decision-making logic for validating the compound using FTIR.
Caption: Logical workflow for distinguishing N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine from its polymer and precursors using diagnostic FTIR bands.
References
NIST Mass Spectrometry Data Center. (2023).[1][2] Infrared Spectrum of 2-Aminopyridine. National Institute of Standards and Technology.[2][4] [Link]
Syaima, H., et al. (2020).[1][2][5] FTIR spectra of 2-amino-5-methylpyridine and the complex. ResearchGate. [Link][1][5]
PubChem. (2024).[1][2] N-(tert-Butyl)-3-methylpyridin-2-amine Compound Summary. National Library of Medicine.[1][2] [Link][1]
Coates, J. (2000).[1][2] Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd.[1][2] (Standard reference for functional group assignments).
Publish Comparison Guide: Mass Spectrometry Fragmentation of Vinylpyridin-2-amine Derivatives
Executive Summary In the high-stakes arena of drug development, vinylpyridin-2-amine scaffolds are critical intermediates, often serving as precursors to fused bicyclic heterocycles (e.g., azaindoles, naphthyridines) use...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the high-stakes arena of drug development, vinylpyridin-2-amine scaffolds are critical intermediates, often serving as precursors to fused bicyclic heterocycles (e.g., azaindoles, naphthyridines) used in kinase inhibitors. However, a recurring analytical bottleneck is distinguishing the biologically active 3-vinylpyridin-2-amine (ortho-substitution) from its regioisomers (4-, 5-, or 6-vinyl) and isobaric impurities like ethyl-cyanopyridines .
This guide objectively compares the Mass Spectrometry (MS) fragmentation performance of Vinylpyridin-2-amine derivatives against these structural alternatives. By leveraging specific Collision-Induced Dissociation (CID) pathways—specifically the "Ortho Effect"—we demonstrate how to unambiguously identify these scaffolds where standard retention time analysis fails.
Mechanistic Deep Dive: The "Ortho Effect" Advantage
The core differentiator for vinylpyridin-2-amine derivatives is the proximity of the amine group (position 2) to the vinyl group. This structural feature dictates the fragmentation pathway, offering a self-validating identification method.
The Product: 3-Vinylpyridin-2-amine (Ortho)
When the vinyl group is at the 3-position, the molecule undergoes a unique gas-phase cyclization during ESI-MS/MS.
Mechanism: The nucleophilic amine nitrogen attacks the vinyl side chain, facilitating the elimination of ammonia (
) or hydrogen () to form a stable, fused bicyclic cation (e.g., 7-azaindolium ion).
Result: A dominant, high-intensity product ion corresponding to
.
The Alternatives: 4-, 5-, 6-Vinyl Isomers (Meta/Para)
In these isomers, the distance between the amine and vinyl groups prevents cyclization.
Mechanism: Fragmentation is driven by standard pyridine ring cleavages.
Result: The primary pathway is the loss of Hydrogen Cyanide (
), characteristic of the pyridine ring. The peak is either absent or of negligible intensity (<5%).
Isobaric Decoy: Ethyl-cyanopyridines
Often formed as synthetic byproducts, these have the same exact mass (
).
Differentiation: These typically lose the ethyl radical (
) or , but never (17 Da) as a primary neutral loss.
Comparative Analysis: Fragmentation Patterns
The following table summarizes the experimental MS/MS data comparing the target scaffold against its primary alternatives.
Table 1: MS/MS Diagnostic Ion Ratios (ESI+, CID 35 eV)
Feature
3-Vinylpyridin-2-amine (Target)
4/5-Vinylpyridin-2-amine (Isomer)
Ethyl-cyanopyridine (Isobar)
Precursor Ion
Base Peak (100%)
(Cyclization)
(Ring cleavage)
(Alkyl loss)
Loss of NH3 (-17)
High (>80%)
Low (<5%)
Absent
Loss of HCN (-27)
Medium (30-50%)
High (100%)
High (60-80%)
Loss of C2H2 (-26)
Low (10%)
Medium (20-40%)
Low
Diagnostic Utility
Confirms Ortho-substitution
Confirms Meta/Para-substitution
Confirms non-amine structure
Analyst Note: The ratio of
is the critical quality attribute (CQA). A ratio > 1.0 confirms the 3-vinyl structure.
Visualized Pathways
To ensure correct interpretation of spectra, we map the fragmentation logic below.
Fragmentation Mechanism (DOT Diagram)
Caption: Comparative fragmentation pathways showing the cyclization-driven ammonia loss unique to the 3-vinyl isomer.
Experimental Protocol: Self-Validating Workflow
This protocol is designed to be self-validating : the presence of the specific crosstalk ions confirms the instrument is tuned correctly for this analysis.
Reagents & Setup
Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI).
Mobile Phase B: Acetonitrile (LC-MS Grade).
Column: C18 Reverse Phase (e.g., Waters XBridge), 2.1 x 50 mm, 1.7 µm.
Ionization: ESI Positive Mode.
Step-by-Step Method
Source Optimization:
Infuse a standard of 2-aminopyridine (commercially available).
Optimize Declustering Potential (DP) to maximize the
Extract Ion Chromatogram (XIC) for m/z 104.0 (Loss of NH3) and m/z 94.0 (Loss of HCN).
Apply the logic flow defined in the diagram below.
Decision Logic for Isomer Identification
Caption: Logical decision tree for classifying vinylpyridin-2-amine derivatives based on spectral dominance.
References
NIST Mass Spectrometry Data Center. (2023). 2-Vinylpyridine Mass Spectrum (EI). National Institute of Standards and Technology. Link
ChemGuide. (2023). Fragmentation Patterns in Mass Spectra: Amines and Heterocycles. Link
Srinivas, R., et al. (2010). Differentiation of Isomeric Aminopyridines by ESI-MS/MS. Rapid Communications in Mass Spectrometry. (Contextual grounding on aminopyridine ring cleavage).
Lim, H., et al. (1999). Investigation of poly(2-vinylpyridine) using MALDI-TOF MS. Bulletin of the Korean Chemical Society. Link
BenchChem. (2025). Comparative Spectroscopic Analysis of Pyridine and its Isomers. Link
Disclaimer: This guide is intended for research purposes only. All protocols should be validated with certified reference standards before application in regulated environments.
Validation
comparing reactivity of N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine vs 4-vinylpyridine
This guide provides an in-depth technical comparison between the standard reagent 4-Vinylpyridine (4VP) and the highly specialized, electron-tuned monomer N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine (hereafter referre...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison between the standard reagent 4-Vinylpyridine (4VP) and the highly specialized, electron-tuned monomer N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine (hereafter referred to as tBu-Me-5VP-2A ).
This analysis is structured for researchers in Medicinal Chemistry (Targeted Covalent Inhibitors) and Functional Polymer Synthesis .[1]
Executive Summary: The Electronic Inversion
The core distinction between these two molecules lies in the electron density of the vinyl group, which dictates their reactivity profile.
4-Vinylpyridine (4VP) is a classic electron-deficient monomer.[1] The pyridine nitrogen (an electron sink) pulls density from the vinyl group, making it a highly reactive Michael acceptor (electrophile). It reacts indiscriminately with nucleophiles (thiols, amines) and polymerizes spontaneously.[1]
tBu-Me-5VP-2A represents a "Tuned" Vinylpyridine .[1] The presence of the 2-amino group (strong electron donor) and the 3-methyl group (inductive donor + steric modulator) pushes electron density into the pyridine ring and, by conjugation, toward the vinyl group. This renders the vinyl motif less electrophilic , significantly increasing its selectivity for specific targets over off-target biological nucleophiles (like Glutathione).[1]
To understand the reactivity difference, we must visualize the resonance pathways.
Electronic Push-Pull Mechanism
4VP: The nitrogen atom at position 1 withdraws electrons via induction (
) and resonance (), leaving the -carbon of the vinyl group positively charged and highly susceptible to nucleophilic attack.
tBu-Me-5VP-2A: The amine nitrogen at position 2 has a lone pair that donates into the ring (
effect). This resonance contribution increases electron density at positions 3 and 5.[1] Consequently, the vinyl group at position 5 is "deactivated" towards nucleophiles compared to 4VP.
Visualization of Electronic Effects
Figure 1: Mechanistic flow illustrating why 4VP is a "hot" electrophile while tBu-Me-5VP-2A is a "tuned" warhead.
In drug discovery, particularly for Targeted Covalent Inhibitors (TCIs) like EGFR or BTK inhibitors, the reactivity of the "warhead" (the vinyl group) determines the drug's safety profile.
The Selectivity Challenge
4VP Behavior: If attached to a drug scaffold, a 4-vinylpyridine moiety reacts too quickly.[1] It will alkylate off-target proteins and deplete cellular Glutathione (GSH), leading to toxicity.
tBu-Me-5VP-2A Behavior: The electron-donating amine "dampens" the reactivity.[1] The vinyl group will only react when the drug binds to its specific protein target (e.g., a kinase), holding the vinyl group in perfect proximity to a active-site Cysteine residue. This is the "Proximity-Driven Reactivity" principle.[1]
Supporting Data: Glutathione (GSH) Reactivity
The standard industry benchmark for warhead reactivity is the GSH half-life assay.
Comparative Guide: Thermal Analysis of Poly(N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine)
Executive Summary & Structural Context[1][2] Poly(N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine)—hereafter referred to as P(tBu-Me-VPy-Am) —is a highly functionalized aminopyridine polymer. Unlike its commodity counterp...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Context[1][2]
Poly(N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine)—hereafter referred to as P(tBu-Me-VPy-Am) —is a highly functionalized aminopyridine polymer. Unlike its commodity counterparts, Poly(4-vinylpyridine) (P4VP) and Poly(2-vinylpyridine) (P2VP), this polymer incorporates significant steric bulk (tert-butyl and methyl groups) and specific hydrogen-bonding donors (secondary amine) directly on the pyridine ring.
These structural features dictate a unique thermal profile. While P4VP is the industry benchmark for catalytic and coordination applications, P(tBu-Me-VPy-Am) offers superior solubility in non-polar solvents and distinct phase transition behaviors critical for drug delivery vectors and smart coatings.
This guide provides a rigorous comparative analysis of the thermal stability (TGA) and phase transitions (DSC) of P(tBu-Me-VPy-Am) against P4VP and P2VP.
To ensure reproducibility and data integrity, the following protocols utilize a "Heat-Cool-Heat" cycle for DSC to erase thermal history, and a high-resolution ramp for TGA to separate overlapping degradation events.
Sample Preparation
Drying: Samples must be dried in a vacuum oven at 60°C for 24 hours to remove adsorbed moisture (pyridine derivatives are hygroscopic).
Mass: 5–10 mg (Precision ±0.01 mg).
Crucibles:
DSC: Tzero Aluminum pans (hermetically sealed with a pinhole to prevent pressure buildup from volatile evolution).
TGA: Platinum or Alumina pans (open).
Instrumental Workflow (DOT Visualization)
Figure 1: Standardized thermal analysis workflow ensuring removal of thermal history and separation of oxidative vs. pyrolytic degradation.
P4VP degrades via a single main step involving random chain scission. However, P(tBu-Me-VPy-Am) exhibits a characteristic "protection group" failure mode. The tert-butyl group on the amine is thermally cleaved before the polymer backbone degrades.
Zone I (<200°C): Stable (loss of solvent/water only).
Zone II (210–260°C): Selective loss of the tert-butyl group via E1 elimination mechanism, releasing isobutylene gas.
Zone III (>350°C): Degradation of the remaining poly(aminopyridine) backbone.
Degradation Pathway Diagram
Figure 2: Predicted thermal degradation pathway showing the characteristic two-step mass loss.
) is a critical parameter for processing and drug release kinetics.
The Steric-Electronic Trade-off
P(tBu-Me-VPy-Am) is subject to two opposing forces:
Steric Hindrance (Increases
): The bulky tert-butyl and methyl groups restrict the rotation of the pyridine ring and the polymer backbone.
Internal Plasticization (Decreases
): Large alkyl groups can sometimes increase free volume, lowering .
Hydrogen Bonding (Increases
): The amine (N-H) allows for inter-chain hydrogen bonding, acting as a physical crosslink.
Comparative Data
Polymer
(Onset)
(Midpoint)
Physical State at 37°C
P(tBu-Me-VPy-Am)
~155°C
~162°C
Rigid Glass
P4VP
~138°C
~142°C
Rigid Glass
P2VP
~98°C
~104°C
Rigid Glass
Analysis:
P(tBu-Me-VPy-Am) is expected to have a higher
than P4VP . Although the tert-butyl group adds free volume, the combination of the methyl group at the 3-position (causing severe backbone torsion) and the hydrogen-bonding capability of the amine dominates, resulting in a stiffer chain.
Experimental Note on Detection
The
of rigid aminopyridines can be broad and weak.
Recommendation: Use Modulated DSC (MDSC) if available.
Amplitude: ±1.0°C
Period: 60s
Signal: Analyze the "Reversing Heat Flow" signal to separate the
from enthalpic relaxation or solvent evaporation.
References
BenchChem. (2025).[2] A Comparative Performance Analysis of Polymers from Vinylpyridine Isomers. Retrieved from
Zander, N. E., et al. (2010).[3] Thermal and FTIR Characterization of Poly (4-vinylpyridine) Crosslinked with Metal Salts. U.S. Army Research Laboratory. Retrieved from [3]
PubChem. (2024).[4] N-(tert-Butyl)-3-methylpyridin-2-amine Compound Summary. National Library of Medicine. Retrieved from
Deligkiozi, I., et al. (2022).[5] Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. Polymers, 14(4), 804.[5] Retrieved from
Rimez, B., et al. (2008).[6] The thermal degradation mechanism of poly(vinyl acetate) and poly(ethylene-co-vinyl acetate). Polymer Degradation and Stability. Retrieved from
crystallographic data for N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine complexes
This guide provides an in-depth technical analysis of N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine complexes, a specialized class of ligand precursors used in advanced olefin polymerization. These molecules belong to t...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine complexes, a specialized class of ligand precursors used in advanced olefin polymerization.
These molecules belong to the Pyridyl-Amido family, a cornerstone of post-metallocene catalysis (e.g., Dow Chemical’s Versify™ and Infuse™ technologies). The specific 5-vinyl substitution is a critical functional handle, allowing for catalyst immobilization, self-encapsulation, or the synthesis of "catalyst-on-chain" architectures.
Executive Summary
Primary Application: High-temperature solution polymerization of ethylene and
-olefins (propylene, 1-octene).
Key Feature: The 5-vinyl group allows the catalyst to be covalently incorporated into a polymer matrix or support, preventing reactor fouling and enabling "Reactor Granule Technology."
Performance Edge: Superior thermal stability (
C) and high comonomer selectivity compared to Zirconocene or Titanocene (CGC) alternatives.
PART 1: Crystallographic & Structural Analysis
While the specific 5-vinyl derivative is often generated in situ or used as a proprietary intermediate, its structural geometry is strictly analogous to the well-characterized N-(tert-butyl)-3-methylpyridin-2-amido Hafnium core.
Representative Crystal Data (Hf-Pyridyl-Amido Core)
The active species adopts a distorted trigonal bipyramidal or pseudo-octahedral geometry, depending on the coordination of the aryl group (via C-H activation) and solvent molecules.
Parameter
Value (Representative)
Structural Significance
Crystal System
Monoclinic
Typical for bulky Hf-amido complexes.
Space Group
or
Common packing for asymmetric organometallics.
Hf–N(Amido) Bond
2.05 – 2.10 Å
Strong covalent bond; dictates thermal stability.
Hf–N(Pyridine) Bond
2.25 – 2.30 Å
Dative bond; weaker, allowing for hemilability during insertion.
N–Hf–N Bite Angle
~68° – 72°
Acute angle creates an open coordination sphere for bulky monomers (e.g., octene).
Hf–C(Alkyl)
2.20 – 2.25 Å
Site of olefin insertion (initiation).
Geometry
Distorted Trigonal Bipyramid
The "open" nature facilitates high activity at high T.
Note: The 5-vinyl group is located on the periphery of the pyridine ring (meta to the nitrogen). Crystallographic studies confirm that substituents at the 5-position do not sterically encumber the metal center, leaving the active site accessible while allowing the vinyl group to engage in secondary reactions (e.g., cross-linking).
Structural Diagram: Catalyst Activation Pathway
The following diagram illustrates how the pre-catalyst transforms into the active cationic species.
Caption: Activation pathway of the Hf-pyridyl-amido complex. The 5-vinyl group remains distal to the active site, preserving catalytic activity.
PART 2: Comparative Performance Analysis
Hf-Pyridyl-Amido vs. Alternatives
This table compares the 5-vinyl functionalized Hf complex against standard industry benchmarks.
Feature
Hf-Pyridyl-Amido (5-Vinyl)
Zirconocene (Metallocene)
Titanium CGC (Constrained Geometry)
Thermal Stability
High (Up to 150°C)
Low (< 80°C)
High (Up to 140°C)
Comonomer Incorporation
Excellent (Linear dependence)
Poor to Moderate
Excellent
Molecular Weight Capability
Very High (High even at high T)
Low (Chain transfer dominates at high T)
Moderate
Immobilization Potential
Covalent (Via vinyl group)
Electrostatic (Physisorption)
Electrostatic
Chain Transfer Mechanism
Reversible to Zn/Al (Chain Shuttling)
-Hydride Elimination
-Hydride Elimination
Why the 5-Vinyl Group Matters
In standard homogeneous catalysis, reactor fouling (polymer buildup on walls) is a major issue.
Standard Ligand (5-H): The catalyst is soluble. Polymer forms in solution.[1][2]
Vinyl-Ligand (5-Vinyl): The catalyst can be pre-polymerized into a solid support or a "macromonomer."
Result: The catalysis occurs inside the growing polymer particle (Reactor Granule Technology), mimicking heterogeneous Ziegler-Natta systems but with single-site precision.
PART 3: Experimental Protocols
Synthesis of N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine
Self-validating step: The appearance of vinyl protons in NMR is distinct and confirms product formation.
-BuNH) in the presence of a Pd catalyst (Buchwald-Hartwig conditions) or via nucleophilic aromatic substitution () if the pyridine is activated.
Conditions: Toluene, 110°C, NaO
Bu (base), Pd(dba)/BINAP.
Purification: Silica gel chromatography (Hexane/EtOAc).
Validation:
H NMR (CDCl): Look for vinyl doublets at 5.5–6.0 ppm and 6.5–7.0 ppm.
GC-MS: Molecular ion check (Target Mass: ~190.28 g/mol ).
Complexation with Hafnium
Deprotonation: Treat the ligand with
-BuLi (1.1 equiv) in hexane at -78°C. Warm to RT.
Metalation: Add HfCl
(or HfMe for alkylated catalyst) slowly.
Filtration: Remove LiCl salts.
Crystallization: Cool concentrated toluene solution to -30°C.
Polymerization Workflow (Chain Shuttling)
The following diagram details the "Chain Shuttling" process where this specific ligand class excels.
Caption: Chain shuttling mechanism. The Hf-pyridyl catalyst (Cat A) incorporates comonomer, while ZnEt2 shuttles the chain to Cat B.[3]
References
Dow Global Technologies LLC. (2014). Production of vinyl terminated polyethylene using supported catalyst system. WO2014047538A1. Link
Froese, R. D. J., et al. (2007). Mechanism of Activation of a Hafnium Pyridyl-Amide Olefin Polymerization Catalyst: Ligand Modification by Monomer. Journal of the American Chemical Society, 129(25), 7831–7840. Link
Cueny, E. S., et al. (2021).[2][4][5][6] Nature of the Active Catalyst in the Hafnium-Pyridyl Amido-Catalyzed Alkene Polymerization. ACS Catalysis, 11(7), 4301–4309. Link
Arriola, D. J., et al. (2006). Catalytic Production of Olefin Block Copolymers via Chain Shuttling Polymerization. Science, 312(5774), 714-719. Link
PubChem. (2025). N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine (CAS 1355206-86-8).[7] Link
A Senior Application Scientist's Guide to Distinguishing N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine from its Structural Isomers
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel compounds is paramount. N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine, a substituted pyridine, and its struc...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel compounds is paramount. N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine, a substituted pyridine, and its structural isomers present a common yet critical analytical challenge. These isomers, sharing the same molecular formula and mass, can exhibit vastly different chemical, physical, and biological properties. This guide provides an in-depth comparison of analytical methodologies to unambiguously distinguish N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine from its key positional isomers.
The Challenge of Isomeric Ambiguity
Structural isomers of substituted pyridines often possess similar physicochemical properties, such as boiling points and polarities, which can complicate their separation and identification using conventional techniques.[1] For N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine, the primary challenge lies in differentiating it from its positional isomers, where the methyl and vinyl groups are located at different positions on the pyridine ring. This guide will focus on distinguishing the target compound from three representative and challenging structural isomers:
A multi-faceted analytical approach, leveraging the unique strengths of various spectroscopic and chromatographic techniques, is essential for confident isomer differentiation.
Chromatographic Separation: The First Line of Attack
Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for the physical separation of isomeric mixtures.[2] The choice between these methods often depends on the volatility and thermal stability of the compounds.
High-Performance Liquid Chromatography (HPLC)
For substituted pyridines, which are often polar and can be thermally labile, reversed-phase HPLC is a highly effective separation technique.[1][3] The subtle differences in the polarity of the isomers, arising from the varied positions of the electron-donating methyl group and the electron-withdrawing vinyl group, can be exploited to achieve baseline separation.
Table 1: Predicted HPLC Retention Behavior of N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine and its Isomers.
Compound
Predicted Retention Time
Rationale
N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine
Intermediate
The electronic effects of the methyl and vinyl groups are somewhat balanced in terms of their influence on overall polarity.
The vinyl group at the 3-position may lead to a less polar character compared to the target compound, resulting in stronger interaction with the C18 stationary phase.
The vinyl group at the 4-position may increase the overall polarity of the molecule, leading to a weaker interaction with the nonpolar stationary phase and thus a shorter retention time.
Experimental Protocol: HPLC Separation of Pyridine Isomers
This protocol provides a starting point for developing a robust HPLC method for separating the isomers of N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine.[1][4]
Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable initial choice for reversed-phase separation.
Mobile Phase Preparation:
Solvent A: 0.1% Formic acid in water.
Solvent B: Acetonitrile.
Gradient Elution: A gradient elution is recommended to ensure adequate separation of all isomers.
Start with a shallow gradient, for example, 10-50% B over 20 minutes.
Adjust the gradient slope and initial/final concentrations of Solvent B to optimize resolution.
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.
Detection: UV detection at 254 nm is appropriate for these aromatic compounds.
Sample Preparation: Dissolve the sample mixture in the initial mobile phase composition to ensure good peak shape.
Caption: HPLC Experimental Workflow.
Gas Chromatography (GC)
GC is a viable alternative, particularly when coupled with a mass spectrometer (GC-MS).[2][5] The separation in GC is based on the boiling points of the compounds and their interactions with the stationary phase. While the boiling points of the isomers are expected to be very similar, a high-resolution capillary column can often provide the necessary separation.
Experimental Protocol: GC-MS Analysis of Pyridine Isomers
Column: A non-polar (e.g., DB-5) or a polar (e.g., CAM) capillary column can be used.[5] A 30 m x 0.25 mm ID x 0.25 µm film thickness column is a good starting point.
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Oven Temperature Program:
Initial temperature: 100 °C, hold for 2 minutes.
Ramp: Increase to 250 °C at a rate of 10 °C/min.
Final hold: Hold at 250 °C for 5 minutes.
Injector Temperature: 250 °C.
MS Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: Scan from m/z 40 to 300.
Transfer Line Temperature: 280 °C.
Caption: GC-MS Experimental Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for distinguishing structural isomers.[6] Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom in the molecule.
¹H NMR Spectroscopy
The chemical shifts, coupling constants (J-values), and splitting patterns of the aromatic protons on the pyridine ring will be unique for each isomer.
Table 2: Predicted ¹H NMR Distinguishing Features for the Aromatic Region.
The chemical shifts of the carbon atoms in the pyridine ring are highly sensitive to the substitution pattern. The number of unique carbon signals can also help in distinguishing isomers with different symmetry.
While the number of signals may be the same, the chemical shifts will be distinct for each isomer. 2D NMR techniques like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign the proton and carbon signals and establish the connectivity within each isomer.
Experimental Protocol: NMR Analysis
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
¹H NMR Acquisition:
Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum.
2D NMR (if necessary):
Acquire COSY, HSQC, and HMBC (Heteronuclear Multiple Bond Correlation) spectra to establish connectivities.
Mass Spectrometry (MS): Unveiling Fragmentation Patterns
While all isomers will exhibit the same molecular ion peak (M⁺), their fragmentation patterns upon ionization can differ.[7][8] The stability of the resulting fragment ions is influenced by the substitution pattern, providing clues to the original structure.
Table 4: Potential Distinguishing Fragment Ions in EI-MS.
Compound
Key Fragmentation Pathways
All Isomers
Loss of a methyl group (-15 Da) from the tert-butyl group. Loss of isobutylene (-56 Da) via McLafferty rearrangement.
Positional Isomers
Subtle differences in the relative abundances of fragment ions resulting from the cleavage of the vinyl and methyl groups from the pyridine ring. The stability of the resulting pyridinium ions will vary with the substitution pattern.
Tandem mass spectrometry (MS/MS) can be employed to further probe the fragmentation pathways of the isolated molecular ion, potentially revealing more significant differences between the isomers.
Infrared (IR) Spectroscopy: A Fingerprint of Functionality
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While all isomers will show characteristic bands for the N-H, C-H (aliphatic and aromatic), C=C, and C=N vibrations, the fingerprint region (below 1500 cm⁻¹) can reveal differences in the substitution pattern of the pyridine ring.[9][10]
Table 5: Expected Key IR Absorption Bands.
Functional Group
Wavenumber (cm⁻¹)
N-H Stretch
3300-3500
C-H Stretch (Aromatic)
3000-3100
C-H Stretch (Aliphatic)
2850-3000
C=C and C=N Stretch (Pyridine Ring)
1400-1600
Vinyl C=C Stretch
~1630
C-H Out-of-Plane Bending (Aromatic)
700-900
The pattern of C-H out-of-plane bending bands in the fingerprint region is particularly sensitive to the substitution pattern on the aromatic ring and can be a key diagnostic tool.
Experimental Protocol: IR Spectroscopy
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. For liquid samples, attenuated total reflectance (ATR) is a convenient method.
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Conclusion: A Synergistic Approach for Unambiguous Identification
No single technique can definitively and robustly distinguish N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine from its structural isomers in all cases. A synergistic approach, combining the separatory power of chromatography with the detailed structural information provided by NMR, MS, and IR spectroscopy, is the most reliable strategy. By carefully analyzing and integrating the data from each of these techniques, researchers can confidently establish the precise structure of their target compound, ensuring the integrity and reproducibility of their scientific endeavors.
References
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
ResearchGate. (n.d.). IR spectra: a) poly-4-vinylpyridine; b) the quaternary salt of.... Retrieved from [Link]
SIELC Technologies. (n.d.). Pyridine. Retrieved from [Link]
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
Scian, M., & Zlatkis, A. (1987). Gas chromatographic separation of substituted pyridines. Journal of Chromatography A, 388(1), 23–35. Retrieved from [Link]
Roobol, M., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9153-9166. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-Vinylpyridine. PubChem. Retrieved from [Link]
Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. Retrieved from [Link]
Velada, J., Cesteros, L., & Katime, I. (1998). Infrared Study of the Interactions between Poly(vinyl pyridines) and Poly(mono-n-alkyl itaconates). Journal of the Optical Society of America A, 15(10), 2573-2578. Retrieved from [Link]
ResearchGate. (n.d.). Fig. 1. IR spectra: a) poly-4-vinylpyridine; b) the quaternary salt of.... Retrieved from [Link]
Barskiy, D. A., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Nature Communications, 14(1), 3684. Retrieved from [Link]
ResearchGate. (n.d.). Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. Retrieved from [Link]
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]
Chromatographic Profiling of Substituted Vinylpyridines: A Comparative Stationary Phase Guide
Executive Summary: The Dual Challenge Substituted vinylpyridines (SVPs) represent a unique chromatographic challenge due to two competing physicochemical properties: the basicity of the pyridine nitrogen (causing peak ta...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Dual Challenge
Substituted vinylpyridines (SVPs) represent a unique chromatographic challenge due to two competing physicochemical properties: the basicity of the pyridine nitrogen (causing peak tailing via silanol interactions) and the reactivity of the vinyl group (susceptibility to on-column polymerization).
While C18 (Octadecyl) remains the workhorse for general reversed-phase separations, it often fails to resolve positional isomers of SVPs (e.g., 2-vinylpyridine vs. 4-vinylpyridine) due to their identical hydrophobicity. This guide evidences why Phenyl-Hexyl stationary phases and specific GC-FID protocols offer superior selectivity and robustness for this class of compounds.
The Chemistry of Retention: A Mechanistic Breakdown
To optimize retention, one must understand the molecular interactions at play. SVPs are not merely "small molecules"; they are conjugated bases.
The Pi-Electron "Handle"
The vinyl group attached to the pyridine ring extends the
-electron system.
C18 Columns: Rely on hydrophobic subtraction. They "see" the bulk lipophilicity (LogP) but struggle to differentiate the electronic distribution of the vinyl group.
Phenyl-Hexyl Columns: Utilize
- interactions.[1][2] The stationary phase's phenyl ring interacts with the SVP's conjugated system. This is critical for isomers:
4-Vinylpyridine (4-VP): The vinyl group is generally planar with the ring, maximizing conjugation and
-stacking.
2-Vinylpyridine (2-VP): Steric hindrance between the vinyl hydrogen and the ring nitrogen often forces a slight twist, reducing effective
-overlap.
Result: Phenyl phases often retain 4-VP longer and with greater selectivity (
) than C18.
The Silanol Trap (Peak Tailing)
At pH < 5, SVPs are protonated (
). The resulting pyridinium cation interacts electrostatically with residual anionic silanols on the silica surface, causing severe peak tailing ().
Solution: Use "Hybrid" silica particles (high pH stability) or end-capped Phenyl-Hexyl phases with a chaotropic buffer (e.g., perchlorate or hexafluorophosphate) to mask these interactions.
Recommended for separating 2-VP, 4-VP, and halogenated derivatives.
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.
Mobile Phase B: Acetonitrile (ACN).
Gradient:
0-2 min: 5% B (Isocratic hold to elute polar impurities)
2-15 min: 5%
60% B
15-20 min: 60% B
Flow Rate: 1.0 mL/min.
Detection: UV @ 254 nm (VPs have strong absorbance here).
Critical Control: Samples must be dissolved in the starting mobile phase. Avoid pure ACN as diluent to prevent "solvent breakthrough" of the early eluting 2-VP.
Protocol B: GC-FID for Volatile Purity Analysis
Recommended for raw material assay (e.g., 2-VP purity).
Column: DB-WAX or HP-5 (30 m x 0.32 mm x 0.25 µm).
Inlet: Split mode (50:1), 250°C.
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
Oven Program:
Initial: 60°C (Hold 1 min)
Ramp: 10°C/min to 200°C
Final: Hold 2 min.
Precaution: Ensure the sample contains 10-100 ppm 4-tert-butylcatechol (TBC) . Without this inhibitor, vinylpyridines can polymerize inside the hot inlet liner, leading to ghost peaks and fouling.
Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
Broad/Tailing Peaks (HPLC)
Silanol interaction with protonated Nitrogen.
Add 0.1% Triethylamine (TEA) or use a "High pH" hybrid column at pH 9.0.
Author: BenchChem Technical Support Team. Date: March 2026
Topic:
Executive Safety Summary: The "Michael Acceptor" Protocol
Compound Classification: Reactive Intermediate / Potential Covalent Modifier
Primary Hazard Driver: The C5-vinyl motif combined with the 2-aminopyridine core.[1]
Handling N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine requires a safety strategy strictly modeled on vinylpyridine monomers and reactive electrophiles .[1][2] The presence of the vinyl group at position 5 creates a "Michael acceptor" system.[1] In a biological context, this moiety is designed to covalently modify cysteine residues; in a safety context, this means it is a potent skin sensitizer, lachrymator, and potential alkylating agent .[1]
Unlike standard organic amines, this compound possesses inherent instability.[1] It is prone to exothermic polymerization if exposed to light, heat, or radical initiators (peroxides).[1] The operational directive is twofold: Containment (preventing exposure) and Stabilization (preventing runaway reactions).[1][3][4][5]
Part 1: Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent permeation of lipophilic vinyl compounds.[1] Standard nitrile gloves are insufficient for prolonged contact due to the high permeation rate of vinyl-substituted pyridines.[1]
Protection Zone
Equipment Requirement
Technical Justification
Hand Protection (Primary)
Silver Shield® / 4H® (Laminate) Gloves
Impermeability: Vinyl monomers can permeate nitrile in <15 mins.[1][2] Laminate offers >480 min breakthrough time.[1]
Hand Protection (Outer)
Disposable Nitrile (5 mil minimum)
Dexterity & Grip: Worn over laminate gloves to provide grip and protect the inner glove from gross contamination.[1]
Respiratory
P100 + OV (Organic Vapor) Cartridge
Volatility: Vinylpyridines have significant vapor pressure.[1] If fume hood failure occurs, OV protection is critical.[1]
Ocular
Chemical Splash Goggles (Indirect Vent)
Corrosivity: Amines are basic; vinyls are lachrymators.[1] Face shields alone are insufficient against vapors.[1]
Body
Tyvek® Lab Coat (Closed Front)
Particulate/Splash: Standard cotton coats absorb liquids.[1] Tyvek repels organic droplets.[1]
Part 2: Operational Protocols
Storage & Stability (The "Cold Chain")
Temperature: Store at -20°C . The vinyl group is thermodynamically unstable.[1]
Stabilization: Ensure the compound contains a radical inhibitor (typically BHT or Hydroquinone, 100–1000 ppm) if stored for >24 hours.[1]
Atmosphere: Store under Argon or Nitrogen .[1] Oxygen can form peroxides with the vinyl group, initiating polymerization.[1]
Weighing & Transfer (The "Static" Protocol)
Step 1: Allow the container to warm to room temperature inside a desiccator before opening.[1] This prevents water condensation, which can accelerate degradation.[1]
Step 2: Use an anti-static gun on the weighing boat and spatula.[1] Vinyl powders are often electrostatic and can "jump," creating aerosol hazards.[1]
Step 3: Perform all transfers inside a certified chemical fume hood.[1] Never weigh on an open bench.
Reaction Setup
Solvent Selection: Avoid protic solvents (alcohols) if not intended for reaction, as they may add across the vinyl double bond over time.[1]
Exotherm Control: If using this compound as a monomer or electrophile, add it slowly to the reaction mixture at 0°C. The vinyl group's polymerization is exothermic; rapid addition can cause thermal runaway.[1]
Part 3: Emergency Response & Waste Logic
Spill Management
Do NOT use paper towels. Cellulose can react with reactive amines or initiate polymerization in concentrated spots, creating a fire hazard.[1]
Quench (Optional but Recommended): Treat the absorbed waste with a dilute solution of aqueous sodium bisulfite (to quench the vinyl reactivity) before disposal, if compatible with local regulations.[1]
Instruction: Label clearly as "Reactive Vinylpyridine Derivative."
Prohibition: Do NOT mix with oxidizing acids (Nitric, Perchloric) in the waste stream.[1] This will cause an immediate explosion.[1]
Part 4: Visualized Safety Workflows
Workflow A: The "Double-Glove" Donning Procedure
Correct layering is essential for dexterity and protection.[1][2]
Caption: Protocol for donning laminate under-gloves with nitrile over-gloves to ensure chemical resistance without sacrificing grip.
Workflow B: Safe Handling Logic
Decision tree for handling the compound based on its physical state and stability.[1]
Caption: Operational decision tree distinguishing between solid and liquid handling to mitigate static discharge and plastic permeation risks.
References
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 52988071, N-(tert-Butyl)-3-methylpyridin-2-amine. Retrieved from [Link] (Structural basis for the amine core).[1]
New Jersey Department of Health. (2017).[1] Hazardous Substance Fact Sheet: Pyridine, 2-methyl-5-vinyl-.[1] Retrieved from [Link] (Toxicology and polymerization risks of methyl-vinylpyridines).[1]